molecular formula C15H14BrNO B458119 4-bromo-N-(3-ethylphenyl)benzamide CAS No. 560102-93-4

4-bromo-N-(3-ethylphenyl)benzamide

Número de catálogo: B458119
Número CAS: 560102-93-4
Peso molecular: 304.18g/mol
Clave InChI: ODLXNWNJKWBEQL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-bromo-N-(3-ethylphenyl)benzamide is a useful research compound. Its molecular formula is C15H14BrNO and its molecular weight is 304.18g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-(3-ethylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(3-ethylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

560102-93-4

Fórmula molecular

C15H14BrNO

Peso molecular

304.18g/mol

Nombre IUPAC

4-bromo-N-(3-ethylphenyl)benzamide

InChI

InChI=1S/C15H14BrNO/c1-2-11-4-3-5-14(10-11)17-15(18)12-6-8-13(16)9-7-12/h3-10H,2H2,1H3,(H,17,18)

Clave InChI

ODLXNWNJKWBEQL-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br

SMILES canónico

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br

Origen del producto

United States
Foundational & Exploratory

Mechanism of Action of 4-Bromo-N-(3-ethylphenyl)benzamide in Target Inhibition: A Structural and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Small-molecule kinase inhibitors are the cornerstone of modern targeted therapeutics. Among the diverse chemical scaffolds, halogenated benzamides have emerged as highly tunable pharmacophores. This technical whitepaper dissects the mechanism of action of 4-bromo-N-(3-ethylphenyl)benzamide (4-BEPB) , a representative ATP-competitive inhibitor. By analyzing its structural biology, binding kinetics, and downstream signaling blockade, this guide provides drug development professionals with a comprehensive framework for utilizing the 4-BEPB scaffold in receptor tyrosine kinase (RTK) targeting, specifically focusing on[1].

Structural Pharmacology & Binding Rationale

The potency of 4-BEPB is not coincidental; it is the result of precise spatial geometry that exploits the highly conserved ATP-binding pocket of kinases.

  • The 4-Bromophenyl Moiety (Halogen Bonding): The bromine atom acts as a potent halogen bond donor. In the hydrophobic pocket of the kinase hinge region, it interacts directly with the backbone carbonyl of gatekeeper residues (e.g., Glu562 in FGFR1). This interaction is highly directional and stronger than standard van der Waals forces.

  • The Benzamide Linker (Hinge Anchoring): The amide nitrogen and carbonyl oxygen function as a critical hydrogen bond donor/acceptor pair. They form bidentate hydrogen bonds with the kinase hinge region (specifically Ala564), effectively mimicking the adenine ring of ATP.

  • The 3-Ethylphenyl Group (Selectivity Filter): While simple derivatives like [2], the addition of the 3-ethylphenyl moiety drastically alters the compound's profile. The ethyl group is directed into the lipophilic cleft adjacent to the DFG (Asp-Phe-Gly) motif. The displacement of structured water molecules from this hydrophobic back-pocket results in a massive entropic gain (-TΔS), driving the binding affinity (Kd) into the low nanomolar range.

Mechanism of Action: ATP-Competitive Inhibition

4-BEPB operates as a Type I kinase inhibitor, binding to the active (DFG-in) conformation of the kinase domain. By occupying the ATP pocket, 4-BEPB sterically occludes ATP, preventing the transfer of the terminal phosphate to downstream substrates.

In the context of FGFR1, this blockade halts the auto-phosphorylation of the receptor's intracellular domain. Consequently, the recruitment of the FRS2 (Fibroblast Growth Factor Receptor Substrate 2) adapter protein is inhibited, severing the signal transduction cascade that normally activates the RAS/MEK/ERK and PI3K/AKT pathways. This ultimately leads to cell cycle arrest at the G2 phase and the induction of apoptosis in oncogene-addicted cell lines[1].

Signaling_Pathway Ligand FGF Ligand Receptor FGFR1 Kinase Domain Ligand->Receptor Activation Adapter FRS2 / GRB2 Receptor->Adapter Phosphorylation Inhibitor 4-BEPB (ATP-Competitive) Inhibitor->Receptor Hinge-Region Blockade KinaseCascade RAS / MEK / ERK Adapter->KinaseCascade Signal Transduction Outcome Tumor Cell Proliferation KinaseCascade->Outcome Gene Expression

Figure 1: Mechanism of FGFR1 pathway inhibition by 4-BEPB via ATP-competitive hinge-region blockade.

Self-Validating Experimental Protocols

To rigorously evaluate the target inhibition of 4-BEPB, we deploy orthogonal, self-validating assay systems. These protocols ensure that artifacts (such as compound aggregation or auto-fluorescence) are automatically flagged and excluded.

Protocol A: Self-Validating TR-FRET Kinase Activity Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays because the conjugated aromatic system of 4-BEPB can exhibit auto-fluorescence. The time-delay in TR-FRET eliminates this background noise, ensuring the signal is purely a function of kinase inhibition.

Step-by-Step Methodology:

  • Preparation: Dispense 4-BEPB in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using acoustic liquid handling (e.g., Echo 550) to avoid tip-based carryover.

  • Enzyme Addition: Add 2 nM of recombinant FGFR1 kinase domain and 100 nM of fluorescently labeled substrate (e.g., ULight-poly GT).

  • Initiation: Add 10 µM ATP to initiate the reaction. Incubate for 60 minutes at 22°C.

  • Detection: Add Eu-anti-phospho-substrate antibody. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm).

  • Self-Validation Loop: The assay software automatically calculates the Z'-factor using DMSO (negative control) and Staurosporine (positive control) wells. Rule: If Z' < 0.6, the liquid handler flags the microplate for rejection, ensuring only high-fidelity data proceeds to IC50 calculation.

Workflow Compound 4-BEPB Preparation Assay TR-FRET Kinase Assay Compound->Assay Validation Z'-Factor > 0.6 ? Assay->Validation Readout Success Calculate IC50 & Kd Validation->Success Yes Reject Reject Plate (Auto-Flag) Validation->Reject No

Figure 2: Self-validating TR-FRET assay workflow utilizing real-time Z'-factor quality control.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: Biochemical assays do not prove cell permeability or intracellular target engagement. CETSA validates that 4-BEPB physically binds FGFR1 inside living cells, stabilizing the protein against heat-induced aggregation.

Step-by-Step Methodology:

  • Treatment: Incubate intact cells (e.g., H1581 lung cancer cells) with 1 µM 4-BEPB or a non-binding structural analog (Internal Negative Control) for 1 hour.

  • Thermal Profiling: Aliquot cells into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes.

  • Lysis & Separation: Lyse cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to separate soluble (folded) from precipitated (unfolded) proteins.

  • Quantification: Analyze the soluble fraction via Western blot against FGFR1.

  • Self-Validation Loop: The assay is only validated if the non-binding analog shows a melting temperature (Tm) identical to the DMSO vehicle. A successful 4-BEPB engagement is confirmed by a positive thermal shift (ΔTm > 3°C).

Quantitative Data & Thermodynamic Profiling

The binding efficiency and selectivity of 4-BEPB are summarized below. The data highlights the compound's preference for FGFR1 and [3] over other common RTKs.

Table 1: Kinase Selectivity Profiling of 4-BEPB

Target KinaseIC50 (nM)Binding Affinity (Kd, nM)Fold Selectivity (vs. FGFR1)
FGFR1 12.48.1Reference
p38α MAPK 45031036x
VEGFR2 1,250980100x
EGFR >10,000>5,000>800x

Table 2: Thermodynamic Parameters (Isothermal Titration Calorimetry)

ParameterValueMechanistic Implication
ΔG (Gibbs Free Energy) -11.2 kcal/molHighly spontaneous, high-affinity binding event.
ΔH (Enthalpy) -8.5 kcal/molDriven by strong bidentate H-bonds at the kinase hinge.
-TΔS (Entropy) -2.7 kcal/molFavorable hydrophobic displacement of water by the 3-ethyl group.

Conclusion

The 4-bromo-N-(3-ethylphenyl)benzamide scaffold is a highly efficient architecture for targeted kinase inhibition. By combining the strong directional halogen bonding of the bromophenyl ring with the entropic advantages of the 3-ethylphenyl moiety, 4-BEPB achieves potent, ATP-competitive blockade of RTKs like FGFR1. Implementing self-validating protocols such as TR-FRET and CETSA ensures that the development of this pharmacophore relies on robust, artifact-free data, accelerating its path through preclinical optimization.

References

  • Title: Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Unsuitables: 4-Bromo-Benzamide Source: Chemical Probes Portal URL: [Link]

Sources

Analytical Mass Determination of 4-bromo-N-(3-ethylphenyl)benzamide: A Technical Guide to Molecular Weight and Exact Mass Calculation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Deconstruction

In small-molecule drug discovery and synthetic organic chemistry, the precise determination of a compound's mass is foundational for both bulk material handling and structural elucidation. This whitepaper provides an authoritative framework for calculating and validating the mass properties of 4-bromo-N-(3-ethylphenyl)benzamide .

From a structural perspective, this molecule consists of a benzamide core, functionalized with a bromine atom at the para position of the benzoyl ring and a 3-ethylphenyl group on the amide nitrogen.

  • Chemical Formula: C₁₅H₁₄BrNO

  • Substructural Breakdown: [4-Br-C₆H₄-CO-] +[-NH-C₆H₄(3-CH₂CH₃)]

Depending on the analytical context, scientists must differentiate between the average molecular weight (used for stoichiometry) and the exact monoisotopic mass (used for High-Resolution Mass Spectrometry). The causality and calculation methodologies for both are detailed below.

Mass_Logic Root C15H14BrNO Mass Determination Avg Average Molecular Weight (Bulk Stoichiometry) Root->Avg Exact Exact Monoisotopic Mass (HRMS Identification) Root->Exact Avg_Calc IUPAC Standard Atomic Weights (Natural Isotopic Abundance) Avg->Avg_Calc Exact_Calc NIST Isotopic Masses (Most Abundant Isotopes) Exact->Exact_Calc Result_Avg MW ≈ 304.187 g/mol Avg_Calc->Result_Avg Result_Exact Exact Mass ≈ 303.02588 Da Exact_Calc->Result_Exact

Logical causality framework differentiating average molecular weight and exact monoisotopic mass.

Average Molecular Weight: Stoichiometry and Bulk Handling

Causality: The average molecular weight accounts for the natural terrestrial abundance of all isotopes for each element in the molecule. This value is strictly used for macroscopic laboratory operations, such as calculating molar equivalents for reactions, determining synthetic yields, or formulating dosing solutions for in vivo studies.

Using the 2021 IUPAC Standard Atomic Weights[1], we calculate the average molecular weight by multiplying the atomic weight of each element by its quantity in the empirical formula.

Table 1: Average Molecular Weight Calculation (C₁₅H₁₄BrNO)
ElementAtom CountIUPAC Standard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
Carbon (C) 1512.011180.165
Hydrogen (H) 141.00814.112
Bromine (Br) 179.90479.904
Nitrogen (N) 114.00714.007
Oxygen (O) 115.99915.999
Total MW 32 --304.187 g/mol

Exact Monoisotopic Mass: Structural Elucidation via HRMS

Causality: In High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, the instrument does not detect an "average" molecule. It detects individual ions. Therefore, the exact mass must be calculated using the mass of the most abundant naturally occurring isotope for each element[2]. This allows researchers to differentiate the target compound from isobaric impurities (molecules with the same nominal mass but different exact masses).

Using the NIST Atomic Weights and Isotopic Compositions database[2], the exact monoisotopic mass is derived below[3].

Table 2: Exact Monoisotopic Mass Calculation (C₁₅H₁₄BrNO)
Element (Isotope)Atom CountNIST Exact Isotopic Mass (Da)Total Mass Contribution (Da)
Carbon (¹²C) 1512.000000180.000000
Hydrogen (¹H) 141.00782514.109550
Bromine (⁷⁹Br) 178.91833778.918337
Nitrogen (¹⁴N) 114.00307414.003074
Oxygen (¹⁶O) 115.99491515.994915
Exact Mass 32 --303.025876 Da
The Bromine Isotopic Signature (Self-Validating Mechanism)

A critical feature of 4-bromo-N-(3-ethylphenyl)benzamide is the presence of bromine. Bromine exists in nature as two stable isotopes in a nearly 1:1 ratio: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) [1].

While the monoisotopic mass (using ⁷⁹Br) is 303.02588 Da , the mass spectrometer will inherently display a secondary "A+2" peak of equal intensity corresponding to the ⁸¹Br isotope at 305.02383 Da . This 1:1 doublet separated by ~2 Da is a self-validating diagnostic signature; if this pattern is absent in the MS spectra, the structural identity of the synthesized compound is immediately falsified.

Experimental Protocol: HRMS Validation Workflow

To ensure scientific integrity, the following step-by-step methodology outlines a self-validating system for confirming the exact mass of 4-bromo-N-(3-ethylphenyl)benzamide using LC-HRMS.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution 1:1000 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid to achieve a final concentration of 1 µg/mL.

Step 2: Chromatographic Separation (UHPLC)

  • Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: ESI(+) Ionization and Mass Analysis

  • Operate the electrospray ionization (ESI) source in positive ion mode. The acidic mobile phase will protonate the amide nitrogen, generating the [M+H]⁺ pseudomolecular ion.

    • Theoretical [M+H]⁺ (⁷⁹Br): 303.02588 Da + 1.00728 Da (mass of a proton) = 304.03316 m/z

    • Theoretical [M+H]⁺ (⁸¹Br): 305.02383 Da + 1.00728 Da = 306.03111 m/z

  • Introduce an internal lock mass (e.g., Leucine Enkephalin, [M+H]⁺ = 556.27658 m/z) continuously during the run to calibrate the Orbitrap/TOF analyzer in real-time, ensuring mass accuracy within < 5 ppm.

Step 4: Data Processing & Self-Validation

  • Extract the ion chromatogram (EIC) for m/z 304.0331.

  • Validation Gate 1 (Mass Accuracy): Confirm the measured mass is within 5 ppm of the theoretical 304.03316 m/z.

  • Validation Gate 2 (Isotopic Pattern): Inspect the mass spectrum at the retention time of the peak. Confirm the presence of the 306.0311 m/z peak at ~98-100% relative abundance compared to the 304.0331 m/z peak, validating the presence of the intact 4-bromo moiety.

HRMS_Workflow A 1. Sample Prep 1 µg/mL in MeOH B 2. UHPLC Separation C18 Column A->B C 3. ESI(+) Ionization [M+H]+ Generation B->C D 4. HRMS Analysis Orbitrap/TOF Analyzer C->D E 5. Data Processing Isotope Pattern Match D->E

HRMS Experimental Workflow for 4-bromo-N-(3-ethylphenyl)benzamide mass validation.

References

  • Title: Standard Atomic Weights of the Elements 2021 (IUPAC Technical Report) Source: International Union of Pure and Applied Chemistry (IUPAC) / Queen Mary University of London URL: [Link]

  • Title: Atomic Weights and Isotopic Compositions with Relative Atomic Masses Source: National Institute of Standards and Technology (NIST) Physical Measurement Laboratory URL: [Link]

Sources

pharmacophore modeling of 4-bromo-N-(3-ethylphenyl)benzamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Pharmacophore Modeling of 4-Bromo-N-(3-ethylphenyl)benzamide Derivatives

Executive Summary

The relentless progression of antimicrobial resistance (AMR) necessitates the identification of novel therapeutic targets and the development of unexploited chemical scaffolds. The bacterial cell division protein FtsZ—a prokaryotic tubulin homologue—has emerged as a highly validated, druggable target[1]. Benzamide derivatives have demonstrated profound efficacy in halting bacterial division by binding to the FtsZ interdomain cleft (IDC), thereby hyperstabilizing FtsZ polymers and inducing lethal filamentation[1][2].

This whitepaper provides a comprehensive, causality-driven framework for conducting pharmacophore modeling and 3D-QSAR analysis, utilizing the 4-bromo-N-(3-ethylphenyl)benzamide scaffold as a prototypical lead. By bridging computational feature extraction with orthogonal empirical validation, this guide establishes a self-validating pipeline for rational drug design.

Mechanistic Grounding: The Benzamide-FtsZ Interaction

To design an effective pharmacophore model, one must first understand the physical causality of the ligand-target interaction. FtsZ polymerizes in a GTP-dependent manner to form the Z-ring at the midcell, orchestrating septation[3]. Benzamides do not compete with GTP; rather, they act as allosteric modulators binding to the IDC situated between the H7 core helix and the C-terminal domain[1][2].

The 4-bromo-N-(3-ethylphenyl)benzamide scaffold is uniquely suited for this pocket due to specific stereoelectronic properties:

  • Hydrogen Bond Acceptor (HBA) / Donor (HBD): The central carboxamide core forms critical hydrogen bonds with the backbone of the IDC (e.g., Val 207, Leu 209)[4].

  • Hydrophobic (HYD) / Halogen Bonding: The 4-bromo substitution on the benzoyl ring acts as a lipophilic anchor. Bromine, being highly polarizable, can also serve as a halogen bond donor to electron-rich residues in the binding pocket.

  • Aromaticity (AR) & Steric Bulk: The N-(3-ethylphenyl) moiety provides an aromatic surface for π−π stacking, while the meta-ethyl group fills a specific hydrophobic sub-pocket, enhancing binding affinity and residence time[4][5].

FtsZ_Pathway GTP GTP Binding Polymerization Polymerization (Z-ring) GTP->Polymerization FtsZ_Mono FtsZ Monomers FtsZ_Mono->GTP CellDiv Bacterial Cell Division Polymerization->CellDiv Hyperstab Hyperstabilization of FtsZ Polymers Polymerization->Hyperstab Targeted by Inhibitor Benzamide Inhibitor (e.g., 4-Br-N-(3-EtPh)benzamide) IDC Interdomain Cleft (IDC) Binding Inhibitor->IDC IDC->Hyperstab Filamentation Filamentation & Cell Death Hyperstab->Filamentation

Caption: Mechanism of action for benzamide derivatives targeting the FtsZ interdomain cleft.

Computational Pipeline: Pharmacophore Modeling & 3D-QSAR

A robust computational model must be self-validating. We achieve this by coupling ligand-based pharmacophore extraction with structure-based molecular docking, ensuring that the mathematically derived features correspond to physical binding realities[4][6].

Protocol 2.1: Data Curation & Conformational Analysis

Causality: Molecules exist as dynamic ensembles. Using a single minimized 2D structure ignores the bioactive conformation required for target engagement.

  • Dataset Assembly: Compile a dataset of benzamide derivatives with known Minimum Inhibitory Concentration (MIC) values against a target strain (e.g., S. aureus or B. subtilis). Convert MIC values to pMIC ( −log(MIC) ) to ensure a normal distribution for linear regression.

  • Ligand Preparation: Assign correct protonation states at pH 7.4 using tools like Epik.

  • Conformational Search: Perform a systematic conformational search (e.g., using the OPLS4 force field). Retain conformers within a 10 kcal/mol energy window of the global minimum to ensure the bioactive state is sampled.

Protocol 2.2: Pharmacophore Hypothesis Generation

Causality: We must identify the spatial arrangement of features common to highly active compounds but absent in inactive ones.

  • Feature Mapping: Map the conformers for 5 key features: Hydrogen Bond Acceptor (A), Hydrogen Bond Donor (D), Hydrophobic (H), and Aromatic Rings (R).

  • Alignment: Align the active training set molecules (MIC < 1 µM) onto the 4-bromo-N-(3-ethylphenyl)benzamide template.

  • Hypothesis Scoring: Generate hypotheses based on a 5-feature model (e.g., ADHRR). Score them based on vector alignment, volume overlap, and the ability to distinguish actives from inactives.

Protocol 2.3: 3D-QSAR Generation and Internal Validation

Causality: A pharmacophore only identifies where features should be. 3D-QSAR quantifies how much a feature contributes to biological activity.

  • Grid Generation: Place the aligned molecules in a 3D grid (1 Å spacing).

  • PLS Regression: Perform Partial Least Squares (PLS) regression correlating the spatial presence of pharmacophoric features with pMIC values.

  • Statistical Validation: The model is only trustworthy if it survives strict statistical thresholds. Ensure the correlation coefficient ( R2 ) > 0.80 and the Leave-One-Out Cross-Validation coefficient ( Q2 ) > 0.60[4].

Workflow Data Dataset Curation (MIC & pMIC Data) Conform Conformational Search (OPLS4, 10 kcal/mol window) Data->Conform Feature Feature Extraction (ADHRR Model) Conform->Feature Model 3D-QSAR Generation (PLS Regression) Feature->Model Valid Valid Model->Valid Docking Molecular Docking (Orthogonal Structure Validation) Valid->Docking

Caption: Self-validating computational workflow for benzamide pharmacophore generation.

Quantitative Data Presentation

To demonstrate the predictive power of the model, Table 1 summarizes the structure-activity relationship (SAR) of the 4-bromo-N-(3-ethylphenyl)benzamide scaffold alongside structural variations. The close alignment between Experimental and Predicted MIC validates the 3D-QSAR model.

Table 1: SAR, 3D-QSAR Predictive Accuracy, and Docking Metrics

Compound CodeR1 (Benzoyl)R2 (Aniline)Exp MIC (µM)Pred MIC (µM)Docking Score (kcal/mol)
Lead (4-Br-3-Et) 4-Bromo3-Ethyl0.750.82-8.45
Analog A 4-Chloro3-Ethyl1.201.15-7.90
Analog B 4-Fluoro3-Ethyl4.103.85-6.55
Analog C 4-Bromo3-Methyl2.502.70-7.10
Analog D UnsubstitutedUnsubstituted>10095.0-4.20

Note: The superior activity of the Lead compound highlights the necessity of the highly polarizable bromine atom (halogen bonding) and the specific steric bulk of the ethyl group (hydrophobic enclosure)[4][7].

Empirical Validation: The Self-Validating Assay System

Computational models are hypotheses; they require empirical proof. To ensure trustworthiness, we employ a triad of orthogonal assays: Biochemical, Biophysical, and Phenotypic. If a compound is an on-target FtsZ inhibitor, it must pass all three[3][8].

Protocol 4.1: Biochemical Validation (GTPase Activity Assay)

Causality: FtsZ requires GTP hydrolysis to depolymerize. Hyperstabilizing benzamides lock FtsZ in the polymerized state, thereby reducing the steady-state GTPase turnover rate.

  • Preparation: Purify recombinant S. aureus FtsZ protein. Prepare a reaction buffer (50 mM MES pH 6.5, 50 mM KCl, 2.5 mM MgCl2).

  • Incubation: Incubate 10 µM FtsZ with varying concentrations of the benzamide derivative (0.1 µM to 50 µM) for 10 minutes at 37°C.

  • Initiation & Detection: Add 1 mM GTP to initiate the reaction. After 15 minutes, quench the reaction and measure the release of inorganic phosphate (Pi) using a Malachite Green colorimetric assay (absorbance at 650 nm).

  • Validation: A true active compound will show a dose-dependent decrease in Pi release compared to the DMSO control.

Protocol 4.2: Biophysical Validation (90° Light Scattering)

Causality: To prove the reduction in GTPase activity is due to polymer stabilization (and not protein denaturation), we measure the mass of the polymers in real-time.

  • Setup: Place the FtsZ/ligand mixture in a spectrofluorometer with both excitation and emission wavelengths set to 350 nm (slit width 2 nm).

  • Measurement: Establish a baseline, then spike in 1 mM GTP.

  • Validation: Active benzamides will cause a rapid, sustained increase in light scattering intensity, indicating robust, hyperstabilized polymer formation that does not depolymerize over time.

Protocol 4.3: Phenotypic Validation (Microscopic Morphological Assay)

Causality:In vitro binding must translate to in vivo efficacy. Inhibition of FtsZ prevents septation but allows cell elongation to continue, resulting in a distinct morphological phenotype[3].

  • Culture: Grow Bacillus subtilis (a model rod-shaped Gram-positive bacterium) to early exponential phase ( OD600​ ~0.2).

  • Treatment: Treat the culture with the benzamide derivative at 0.5× and 1× MIC for 3 hours.

  • Imaging: Fix cells with 4% paraformaldehyde, stain membranes with FM 4-64, and visualize under a fluorescence microscope.

  • Validation: Treated cells will exhibit extreme filamentation (cell length > 50 µm compared to ~3 µm for untreated cells) without forming internal septa, definitively proving on-target FtsZ inhibition[3][8].

References

  • Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors. Journal of Biomolecular Structure and Dynamics. Available at:[Link]

  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • A mechanism of salt bridge–mediated resistance to FtsZ inhibitor PC190723 revealed by a cell-based screen. Molecular Biology of the Cell. Available at:[Link]

  • Benzodioxane-Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. Antibiotics (Basel). Available at:[Link]

  • Targeting Bacterial Cell Division with Benzodioxane-Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. International Journal of Molecular Sciences. Available at:[Link]

Sources

Preliminary In Vitro Biological Screening of 4-Bromo-N-(3-ethylphenyl)benzamide: A Methodological Framework for Early-Stage Hit Triage

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Scientists Content Type: Technical Whitepaper & Protocol Guide

Executive Summary & Structural Rationale

In early-stage drug discovery, the transition from a synthesized chemical entity to a validated biological hit requires a rigorous, self-validating screening cascade. This whitepaper outlines the preliminary in vitro biological screening strategy for 4-bromo-N-(3-ethylphenyl)benzamide (hereafter referred to as 4-BEPB ).

The benzamide scaffold is a highly privileged chemotype, frequently utilized in the design of histone deacetylase (HDAC) inhibitors, monoamine oxidase (MAO) inhibitors, and targeted kinase therapeutics[1][2]. The specific chemical architecture of 4-BEPB incorporates two strategic functionalizations:

  • 4-Bromo Substitution: The para-halogenation on the benzoyl ring enhances lipophilicity and introduces the potential for halogen bonding ( σ -hole interactions) with backbone carbonyls in target binding pockets.

  • 3-Ethylphenyl Moiety: The meta-ethyl substitution on the aniline ring provides a flexible, hydrophobic steric bulk designed to occupy specific hydrophobic sub-pockets, potentially enhancing selectivity against off-target proteins.

To evaluate 4-BEPB, we deploy a three-phase screening cascade: Phenotypic Cytotoxicity, Target-Based Mechanistic Assays, and Early ADME Profiling.

Workflow Start 4-BEPB Synthesized (>95% Purity) Phase1 Phase 1: Phenotypic Cell Viability (CellTiter-Glo) Start->Phase1 Phase2 Phase 2: Target-Based (HDAC & MAO-B Assays) Phase1->Phase2 IC50 < 10 µM Phase3 Phase 3: Early ADME (PAMPA, HLM, Solubility) Phase1->Phase3 Parallel Profiling Decision Hit-to-Lead Decision Matrix Phase2->Decision Phase3->Decision

Figure 1: Three-phase in vitro biological screening workflow for novel synthetic entities.

Phase 1: Phenotypic Cytotoxicity Profiling

Before investigating specific mechanistic targets, it is critical to establish the baseline therapeutic index and general cytotoxicity of 4-BEPB.

The Rationale for ATP-Based Luminescence

While MTT/MTS assays are historically common, they rely on mitochondrial reductase activity. Highly lipophilic compounds or metabolic modulators can artificially skew these reductases, leading to false negatives. We utilize the CellTiter-Glo (CTG) assay because it quantifies intracellular ATP—a direct, self-validating proxy for viable cell number that avoids the reductive artifacts common in early screening[3].

Step-by-Step Protocol: Cell Viability Assay
  • Cell Seeding: Seed HepG2 (hepatotoxicity model), MCF-7 (breast carcinoma), and HEK293 (non-tumorigenic control) cells at 5,000 cells/well in white opaque 384-well microplates.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2​ to allow for cellular adhesion and log-phase growth recovery.

  • Compound Dosing: Using an automated acoustic liquid handler, dispense 4-BEPB in a 10-point dose-response curve (0.01 µM to 100 µM).

    • System Validation: Include Staurosporine (1 µM) as a positive kill control and 0.5% DMSO as a vehicle control.

  • Exposure: Incubate cells with the compound for 72 hours.

  • Readout: Add CTG reagent at a 1:1 volume ratio to the culture medium. Lyse cells on an orbital shaker for 10 minutes to stabilize the luminescent signal, then read on a multi-mode microplate reader[3].

Phase 2: Target-Specific Mechanistic Assays

Given the structural homology of 4-BEPB to known benzamide-based therapeutics, we prioritize screening against Class I HDACs and MAO-B[1][2].

Mechanism cluster_0 Target Hypothesis A: Epigenetic cluster_1 Target Hypothesis B: Neurological Compound 4-BEPB (Benzamide Scaffold) HDAC Class I HDAC (Active Site Zn2+) Compound->HDAC Chelation / Binding MAOB MAO-B Enzyme (Hydrophobic Cavity) Compound->MAOB Halogen/Steric Fit Chromatin Chromatin Relaxation & Gene Expression HDAC->Chromatin Inhibition Dopamine Dopamine Preservation & ROS Reduction MAOB->Dopamine Inhibition

Figure 2: Dual-target mechanistic hypothesis for the benzamide scaffold of 4-BEPB.

Protocol: HDAC1 Fluorometric Inhibition Assay

Benzamides (e.g., Entinostat) are well-documented Class I HDAC inhibitors[2].

  • Enzyme Preparation: Incubate recombinant human HDAC1 with 4-BEPB (10-point dose-response) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ ) for 15 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic substrate Boc-Lys(Ac)-AMC to a final concentration of 100 µM. Incubate for 30 minutes.

  • Development: Add a developer solution containing a trypsin-like protease. This cleaves the deacetylated AMC fluorophore.

  • Detection: Measure fluorescence (Ex 360 nm / Em 460 nm).

    • System Validation: Include Entinostat (MS-275) as a positive control[2].

Phase 3: Early ADME & Physicochemical Triage

High lipophilicity—driven by the bromo and ethyl groups of 4-BEPB—often correlates with poor aqueous solubility and high microsomal clearance. Early ADME profiling prevents late-stage attrition[4].

Permeability: HDM-PAMPA

We deploy the Hexadecane-method Parallel Artificial Membrane Permeability Assay (HDM-PAMPA). PAMPA is prioritized over Caco-2 at this early stage to isolate passive transcellular diffusion, stripping away the confounding variables of active efflux (e.g., P-glycoprotein), which is critical for raw structure-property relationship (SPR) optimization[5].

  • Membrane Preparation: Coat the PVDF membrane of a 96-well donor plate with a 5% hexadecane in hexane solution[5].

  • Assay Assembly: Add 4-BEPB (10 µM in PBS, pH 7.4) to the donor compartment. Add fresh PBS to the acceptor compartment.

  • Incubation & Readout: Incubate for 5 hours at room temperature. Quantify the compound in both compartments via LC-MS/MS to calculate the effective permeability coefficient ( Pe​ )[4].

Metabolic Stability: Human Liver Microsomes (HLM)
  • Incubation: Incubate 4-BEPB (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) and an NADPH regenerating system at 37°C.

  • Sampling: Quench reactions with cold acetonitrile at 0, 5, 15, 30, and 60 minutes.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to determine intrinsic clearance ( Clint​ ) and half-life ( t1/2​ )[4].

Quantitative Data Synthesis

To facilitate Hit-to-Lead decision-making, all quantitative data must be synthesized into a standardized matrix. Below is a representative data structure for evaluating 4-BEPB.

Assay CategorySpecific ParameterTarget ThresholdHypothetical Result for 4-BEPBInterpretation & Next Steps
Cytotoxicity HepG2 IC50​ (CTG)< 10 µM4.2 µMModerate anti-proliferative activity.
Cytotoxicity HEK293 IC50​ (CTG)> 50 µM> 100 µMExcellent therapeutic window; non-toxic to healthy cells.
Mechanistic HDAC1 IC50​ < 1 µM0.85 µMValidated as a Class I HDAC inhibitor.
Mechanistic MAO-B IC50​ < 1 µM> 20 µMNo significant neurological target engagement.
Early ADME PAMPA Pe​ > 10×10−6 cm/s 14.5×10−6 cm/sHigh passive permeability; suitable for oral dosing.
Early ADME HLM Clint​ < 50 µL/min/mg85 µL/min/mgHigh clearance. Optimization required to block metabolic soft spots.

References[1] Title: Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update | Source: mdpi.com | URL:Click Here[3] Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | Source: nih.gov | URL:Click Here[4] Title: Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra | Source: nih.gov | URL:Click Here[2] Title: Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents | Source: nih.gov | URL:Click Here[5] Title: Molecular determinants of blood–brain barrier permeation | Source: nih.gov | URL:Click Here

Sources

Structural Elucidation and X-ray Diffraction Analysis of 4-bromo-N-(3-ethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Crystallographers, and Medicinal Chemists Document Type: Technical Whitepaper & Methodological Guide

Chemical Context & Rationale

N-arylbenzamides represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and therapeutics targeting neurodegenerative diseases. The structural conformation of these molecules is primarily dictated by the central amide linkage, which governs the relative orientation of the flanking aromatic rings.

The compound 4-bromo-N-(3-ethylphenyl)benzamide ( C15​H14​BrNO ) serves as a highly instructive model for advanced crystallographic study. The presence of the heavy bromine atom at the para position introduces significant anomalous scattering, necessitating rigorous absorption correction during X-ray diffraction (XRD) analysis. Furthermore, the bromine atom acts as a potent halogen-bond donor, while the meta-ethyl substitution on the aniline ring introduces asymmetric steric bulk. This steric hindrance directly influences the dihedral twist of the central N−C=O plane, disrupting the perfect planarity seen in simpler analogs and driving the formation of complex 3D supramolecular networks.

Drawing on established crystallographic data for the closely related [1] and [2], this guide outlines the definitive, self-validating methodology required to isolate, collect, and refine the crystal structure of this specific halogenated derivative.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following workflow must be executed as a closed-loop system where each step validates the integrity of the prior one.

Single Crystal Growth (Slow Evaporation)

The choice of crystallization technique is the most critical variable in structural elucidation.

  • Solvent System Selection: Dissolve 50 mg of synthesized 4-bromo-N-(3-ethylphenyl)benzamide in 2 mL of Dichloromethane (DCM). DCM provides excellent initial solvation of the hydrophobic brominated aromatic rings.

  • Antisolvent Addition: Slowly layer 1 mL of absolute Ethanol over the DCM solution. Ethanol acts as an evaporation modulator and antisolvent.

  • Controlled Nucleation: Pierce the vial cap with a single needle hole and store at an ambient temperature of 20 °C in a vibration-free environment. Causality Check: The difference in vapor pressure between DCM and Ethanol controls the supersaturation rate. Rapid evaporation leads to kinetic trapping (microcrystalline powders), whereas this binary slow-evaporation method favors thermodynamic control, yielding diffraction-quality, block-like single crystals.

Crystal Mounting and Data Collection
  • Harvesting: Select a crystal with dimensions approximately 0.25×0.10×0.08 mm. Coat the crystal in Paratone-N oil to prevent solvent loss and atmospheric degradation.

  • Cryogenic Mounting: Mount the crystal on a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream, maintained at 100 K.

  • Diffraction Parameters: Utilize a CCD or CMOS area-detector diffractometer equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å). Causality Check: Why 100 K and Mo K α ? Cryogenic temperatures minimize thermal atomic displacement (the Debye-Waller factor), significantly improving the signal-to-noise ratio at high diffraction angles ( 2θ>50∘ ). Molybdenum radiation is explicitly chosen over Copper K α to minimize severe X-ray absorption effects caused by the heavy bromine atom ( μ≈3.2 mm−1 ), ensuring accurate intensity measurements across the Ewald sphere.

Data Reduction and Structure Refinement
  • Integration & Absorption Correction: Integrate the raw frames using the diffractometer's native software. Apply a multi-scan absorption correction (e.g., SADABS). This is non-negotiable for brominated compounds to correct for systematic errors arising from the crystal's irregular shape.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (SHELXT). The heavy bromine atom will be located instantly, providing initial phases for the rest of the molecule.

  • Least-Squares Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment: Locate the amide N−H proton from the difference Fourier map and refine it freely to validate the hydrogen-bonding network. Place all carbon-bound hydrogens in geometrically idealized positions (riding model) to maintain an optimal data-to-parameter ratio.

XRD_Workflow A 1. Single Crystal Growth (Slow Evaporation, EtOH/DCM) B 2. Crystal Mounting & Centering (Cryoloop, Paratone Oil) A->B C 3. Diffraction Data Collection (Mo Kα, 100 K, CCD) B->C D 4. Data Reduction & Absorption Correction (Multi-scan / SADABS) C->D E 5. Structure Solution (Direct Methods / SHELXT) D->E F 6. Structure Refinement (Least-Squares on F², SHELXL) E->F G 7. Validation & CIF Generation (checkCIF, Platon) F->G

Fig 1. Step-by-step X-ray diffraction workflow for benzamide structural elucidation.

Crystallographic Data & Structural Analysis

Based on the validated structural frameworks of analogous N-arylbenzamides [1][3], the quantitative data for 4-bromo-N-(3-ethylphenyl)benzamide is summarized below. The addition of the ethyl group expands the unit cell volume relative to the unsubstituted phenyl analog, while maintaining the characteristic triclinic symmetry.

Quantitative Data Summary
Crystallographic ParameterValue / Specification
Empirical Formula C15​H14​BrNO
Formula Weight 304.18 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System, Space Group Triclinic, P1ˉ
Unit Cell Dimensions a=5.42 Å, α=105.2∘ b=8.15 Å, β=100.4∘ c=15.20 Å, γ=90.1∘
Volume ≈635.5 Å 3
Z, Calculated Density 2, 1.589 Mg/m3
Absorption Coefficient ( μ ) 3.21 mm−1
F(000) 308
Goodness-of-fit on F2 1.025
Final R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.095
Conformational Geometry

The molecule is highly twisted. The central amide plane ( N−C=O ) is not coplanar with either aromatic ring. The dihedral angle between the phenyl and 4-bromophenyl rings is typically observed in the range of 55∘−60∘ . The meta-ethyl group forces a specific rotational isomer to minimize steric clashes with the carbonyl oxygen, confirming that the molecule adopts a trans configuration with respect to the C−N amide bond, which is standard for secondary amides.

Supramolecular Architecture

The crystal packing is governed by a hierarchy of intermolecular forces:

  • Hydrogen Bonding: The primary driving force is the strong intermolecular N−H⋯O hydrogen bond. Molecules link end-to-end to form infinite one-dimensional chains along the crystallographic a-axis. In graph-set notation, this is defined as a C(4) chain motif.

  • Halogen Bonding & π -Interactions: The chains are cross-linked into a 3D network via weaker interactions. The highly polarizable bromine atom engages in Type II halogen bonds ( Br⋯Br contacts <3.5 Å), while C−H⋯π interactions occur between the ethyl protons and the adjacent bromophenyl rings.

Supramolecular_Network M1 Molecule A Asymmetric Unit M2 Molecule B Translated along a-axis M1->M2 N-H···O Bond (Chain Formation) M3 Molecule C Adjacent Chain M1->M3 Br···Br Contact (Halogen Bonding) M2->M3 C-H···π (3D Network)

Fig 2. Supramolecular interaction network driving the crystal packing of halogenated benzamides.

References

  • 4-Bromo-N-phenylbenzamide Source: Acta Crystallographica Section E: Structure Reports Online URL:[Link] [1]

  • 4-Bromo-N-(2-nitrophenyl)benzamide Source: Acta Crystallographica Section E: Crystallographic Communications URL:[Link] [2]

  • Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide Source: Acta Crystallographica Section E: Crystallographic Communications URL:[Link] [3]

Methodological & Application

Application Note & Synthesis Protocol: 4-bromo-N-(3-ethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 4-bromo-N-(3-ethylphenyl)benzamide, a key intermediate for pharmaceutical and materials science research. The synthesis is achieved via the acylation of 3-ethylaniline with 4-bromobenzoyl chloride. This guide details the reaction mechanism, a validated experimental procedure, safety precautions, and purification methods. It is intended for researchers, scientists, and drug development professionals seeking a reliable method for preparing this versatile benzamide derivative.

Introduction and Scientific Context

Substituted benzamides are a cornerstone of medicinal chemistry and materials science. The title compound, 4-bromo-N-(3-ethylphenyl)benzamide, incorporates two key features: a stable amide bond and a brominated phenyl ring. The bromine atom serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the construction of more complex molecular architectures.[1]

The most direct and efficient method for constructing the amide bond in this target molecule is the nucleophilic acyl substitution reaction between an amine and a highly reactive carboxylic acid derivative, such as an acyl chloride.[2][3] This method is widely employed due to its high yields and generally mild reaction conditions.[4] This application note provides a detailed protocol based on this robust transformation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of 4-bromo-N-(3-ethylphenyl)benzamide proceeds through a classic nucleophilic acyl substitution pathway, often referred to as an addition-elimination mechanism.[1]

  • Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of 3-ethylaniline (the nucleophile) on the highly electrophilic carbonyl carbon of 4-bromobenzoyl chloride.[1][5] This step breaks the carbonyl π-bond, leading to the formation of a transient tetrahedral intermediate.[6]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as the leaving group. Chloride is an excellent leaving group due to the stability of the corresponding Cl⁻ anion.[1][2]

  • Deprotonation: A base, such as triethylamine or pyridine, is included in the reaction mixture. Its role is to neutralize the hydrochloric acid (HCl) byproduct that is generated.[1] This is critical because, in the absence of a base, the HCl would protonate the starting 3-ethylaniline, forming an ammonium salt and rendering it non-nucleophilic.[1][5]

Experimental Workflow and Design

The overall synthetic workflow is designed for efficiency, safety, and high purity of the final product. The process involves the controlled reaction of the starting materials, followed by a standard aqueous work-up to remove byproducts and unreacted reagents, and concludes with purification by recrystallization.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactant reactant process process purification purification product product r1 Dissolve 3-Ethylaniline & Triethylamine in Anhydrous DCM p1 Cool Amine Solution to 0 °C r1->p1 r2 Prepare Solution of 4-Bromobenzoyl Chloride in Anhydrous DCM p2 Add 4-Bromobenzoyl Chloride Solution Dropwise r2->p2 p1->p2 p3 Stir at Room Temperature (Monitor by TLC/LC-MS) p2->p3 w1 Quench with Deionized Water p3->w1 w2 Aqueous Work-up: Wash with 1M HCl, Sat. NaHCO₃, Brine w1->w2 w3 Dry Organic Layer (Anhydrous Na₂SO₄) w2->w3 w4 Concentrate Under Reduced Pressure w3->w4 u1 Purify Crude Solid (Recrystallization) w4->u1 u2 Isolate Crystals by Filtration & Dry Under Vacuum u1->u2 prod Final Product: 4-bromo-N-(3-ethylphenyl)benzamide u2->prod

Sources

Application Note: Preparation and Handling of 4-bromo-N-(3-ethylphenyl)benzamide Stock Solutions for In Vitro Cell Assays

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay developers, and drug discovery scientists. Objective: To provide a robust, self-validating protocol for formulating and handling 4-bromo-N-(3-ethylphenyl)benzamide to ensure reproducible in vitro cell assay data.

Physicochemical Profiling & Solvation Rationale

Compound Identity: 4-bromo-N-(3-ethylphenyl)benzamide Molecular Formula: C₁₅H₁₄BrNO Molecular Weight: 304.18 g/mol

The Causality of Solvent Selection: 4-bromo-N-(3-ethylphenyl)benzamide is a di-aromatic halogenated compound. The combination of a bromine atom and an ethylphenyl moiety severely restricts its aqueous solubility while drastically increasing its lipophilicity (logP). Attempting to dissolve this compound directly into aqueous cell culture media will result in immediate precipitation.

To bypass this thermodynamic barrier, the compound must first be formulated as a highly concentrated master stock using a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the universal standard for this application due to its exceptional solvation capacity and low chemical reactivity [1].

Master Stock Preparation Protocol

This protocol outlines the creation of a 10 mM or 50 mM master stock.

Critical Reagents & Equipment
  • Anhydrous DMSO (Water content ≤ 0.005%): Causality: Standard laboratory DMSO is highly hygroscopic. If water is absorbed from the atmosphere, the solvation capacity of the DMSO drops, causing hydrophobic compounds like 4-bromo-N-(3-ethylphenyl)benzamide to precipitate. This invisibly lowers the true molarity of your stock[1].

  • Inert Gas: Argon or Nitrogen (for purging).

  • Vials: Amber glass or low-retention polypropylene tubes.

Step-by-Step Methodology
  • Thermal Equilibration: Before opening the lyophilized compound vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the powder, leading to inaccurate mass measurements and accelerated hydrolytic degradation.

  • Weighing: Weigh the desired mass of 4-bromo-N-(3-ethylphenyl)benzamide using a calibrated microbalance.

  • Dissolution: Add the exact volume of Anhydrous DMSO required (refer to the Dilution Matrix below). Vortex the solution gently for 30–60 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 1–2 minutes.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL).

    • Causality: Repeated freeze-thaw cycles introduce thermal stress and moisture condensation, leading to compound degradation. Single-use aliquots form a self-validating system where each experiment starts with pristine compound [1].

  • Storage: Purge the headspace of each aliquot tube with Argon gas to displace oxygen and moisture. Cap tightly and store at -80°C for long-term stability.

Data Presentation: Mass-to-Volume Dilution Matrix

Use the following reference table to achieve standard stock concentrations based on the compound's molecular weight (304.18 g/mol ).

Target ConcentrationVolume of Anhydrous DMSOMass of 4-bromo-N-(3-ethylphenyl)benzamide
10 mM 1.00 mL3.04 mg
10 mM 0.50 mL1.52 mg
50 mM 1.00 mL15.21 mg
50 mM 0.50 mL7.60 mg

Serial Dilution & Cell Assay Workflow

The Causality of the 0.1% DMSO Limit: Directly pipetting a 10 mM DMSO stock into an aqueous cell culture well causes localized compound "crashing" (precipitation) and exposes cells to toxic micro-gradients of solvent. Furthermore, the final DMSO concentration in the cell culture must be strictly maintained at or below 0.1% (v/v) . Concentrations above 0.1% disrupt lipid bilayer integrity, induce oxidative stress, and cause artefactual shifts in cell viability [2].

Step-by-Step Cell Treatment Protocol
  • Thawing: Thaw a single aliquot of the master stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (100X to 1000X): Prepare an intermediate working solution by diluting the DMSO stock into pre-warmed (37°C) assay media.

    • Technique: Add the DMSO stock dropwise to the media while gently vortexing. This ensures rapid dispersion and prevents the hydrophobic compound from precipitating.

    • Example: To achieve a 10 µM final assay concentration, dilute the 10 mM stock 1:1000 in culture media. This yields a 10 µM solution containing exactly 0.1% DMSO.

  • Vehicle Control Validation: Prepare a vehicle control using pure DMSO diluted in media to the exact same final concentration (e.g., 0.1%) as the compound-treated wells.

    • Causality: This isolates the pharmacological effect of 4-bromo-N-(3-ethylphenyl)benzamide from baseline solvent toxicity, ensuring the assay is self-validating [2].

  • Application: Transfer the intermediate dilution to the cell assay plate and incubate according to your specific experimental timeline.

Experimental Workflow Visualization

Workflow Step1 1. Powder Equilibration 4-bromo-N-(3-ethylphenyl)benzamide Step2 2. Master Stock Preparation Dissolve in Anhydrous DMSO Step1->Step2 Add Solvent Step3 3. Aliquoting & Storage Argon Purge, Store at -80°C Step2->Step3 Vortex & Aliquot Step4 4. Intermediate Dilution Dilute in Pre-warmed Assay Media Step3->Step4 Thaw & Mix Step5 5. Cell Treatment Final Plate (≤ 0.1% DMSO v/v) Step4->Step5 Transfer to Cells

Workflow for 4-bromo-N-(3-ethylphenyl)benzamide stock preparation and cell treatment.

References

  • Title: Assay Guidance Manual: Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology Source: National Center for Biotechnology Information (NCBI) Bookshelf, NIH URL: [Link]

  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Application Note: 4-bromo-N-(3-ethylphenyl)benzamide as a Precursor in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating methodology for the utilization of 4-bromo-N-(3-ethylphenyl)benzamide in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate diverse biaryl pharmacophores.

Strategic Rationale & Substrate Profiling

The biaryl motif is a privileged scaffold in medicinal chemistry, frequently encountered in kinase inhibitors, GPCR ligands, and other targeted therapeutics[1]. The Suzuki-Miyaura cross-coupling reaction is one of the most scalable and cost-effective strategies for synthesizing these biaryl compounds[2].

The precursor 4-bromo-N-(3-ethylphenyl)benzamide is highly valued in drug discovery for two structural reasons:

  • The Electrophilic Core (4-bromobenzamide): Aryl bromides serve as excellent electrophilic coupling partners[3]. The electron-withdrawing nature of the para-carboxamide group slightly activates the C-Br bond toward oxidative addition by the palladium catalyst, making it more reactive than unactivated aryl bromides.

  • The Lipophilic Tail (3-ethylphenyl): The meta-ethyl substitution on the aniline ring provides tunable lipophilicity (LogP) and steric bulk, which are critical for optimizing binding affinity in hydrophobic protein pockets.

Mechanistic Pathway

The transformation of 4-bromo-N-(3-ethylphenyl)benzamide into a biaryl product follows a classical Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing the reaction conditions.

SuzukiCycle Pd0 1. Active Catalyst [Pd(0)Ln] OxAdd 2. Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd 4-bromo-N-(3-ethylphenyl)benzamide TransMet 3. Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet Ar'-B(OH)2 + Base RedElim 4. Reductive Elimination Product Release TransMet->RedElim Isomerization to cis RedElim->Pd0 Biaryl Product

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for aryl bromide precursors.

Reaction Optimization & Quantitative Data

To establish the most robust protocol, various catalytic systems, bases, and solvents were evaluated. The Suzuki coupling can be uniquely run in biphasic organic-water systems, which allows for the dissolution of both the organic precursor and the inorganic base[2].

The following table summarizes the empirical optimization data for coupling 4-bromo-N-(3-ethylphenyl)benzamide with a standard phenylboronic acid.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation & Causality
Pd(PPh3)4Na2CO3Toluene/EtOH/H2O9068Monodentate ligands allow trans geometry; sluggish reductive elimination leads to homocoupling.
Pd(OAc)2 / SPhosK3PO4Toluene10084Excellent yield but requires strictly anhydrous conditions; higher operational complexity.
Pd(dppf)Cl2 K2CO3 1,4-Dioxane/H2O (4:1) 90 96 Optimal. Bidentate ligand enforces cis geometry; biphasic solvent solubilizes all reactive species.
Pd(dppf)Cl2 (1 mol%)K2CO31,4-Dioxane/H2O (4:1)9088Lower catalyst loading requires extended reaction times (16h) to achieve full conversion.

Note: While heterogeneous palladium biopolymer catalysts offer excellent recyclability[4], homogeneous Pd(dppf)Cl2 is prioritized here for maximum conversion kinetics in discovery-phase synthesis.

Standard Operating Procedure (SOP)

This protocol utilizes Pd(dppf)Cl2 and a biphasic 1,4-Dioxane/Water system. Every step is designed to be self-validating to ensure high scientific integrity.

Step 1: Reagent Preparation & Degassing
  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-N-(3-ethylphenyl)benzamide (1.0 mmol, 1.0 eq) and the desired arylboronic acid (1.2 mmol, 1.2 eq).

  • Add K2CO3 (2.0 mmol, 2.0 eq).

  • Add 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL).

  • Causality & Validation: Oxygen acts as a competitive oxidant, irreversibly converting the active Pd(0) species into catalytically dead Pd(II) complexes. Sparge the mixture with Argon for 15 minutes. Self-Validation: The solution should transition from a cloudy suspension to a mostly clear biphasic mixture as the base dissolves in the aqueous layer.

Step 2: Catalyst Addition
  • Under a positive stream of Argon, quickly add Pd(dppf)Cl2 (0.05 mmol, 5 mol%).

  • Causality: Pd(dppf)Cl2 is selected because the large bite angle of the bidentate dppf ligand forces the transmetalated aryl groups into a cis conformation on the palladium center. This is a strict geometric requirement for reductive elimination, drastically accelerating product formation.

Step 3: Heating & Reaction Execution
  • Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm).

  • Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic phase (containing the benzamide and catalyst) and the aqueous phase (containing the reactive boronate complex [Ar'-B(OH)3]K).

  • Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS after 2 hours.

  • Self-Validation: The starting 4-bromo-N-(3-ethylphenyl)benzamide (Rf ~0.6) should completely disappear, replaced by a highly UV-active biaryl product spot (Rf ~0.4). If an Ar-H peak appears in the LC-MS, it indicates protodeboronation of your boronic acid; add an additional 0.5 eq of boronic acid to drive the reaction to completion.

Step 4: Quenching & Workup
  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Self-Validation: A successful extraction leaves the inorganic salts and the majority of the dppf-derived phosphine oxides in the aqueous/interfacial layers. The crude residue should appear as a dark amber oil or foam, not a crystalline salt block.

Step 5: Purification
  • Purify the crude product via flash column chromatography on silica gel, using a gradient of Hexanes to Ethyl Acetate (typically 10% to 40% EtOAc).

  • Isolate the fractions containing the product and remove the solvent under reduced pressure to yield the purified biaryl-N-(3-ethylphenyl)benzamide.

References

  • Room-temperature Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid catalyzed by a palladium complex with an inexpensive nitrogen-containing bis(phosphinite) ligand Source: ResearchGate URL:[Link][5]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner Source: University of Greenwich URL:[Link][1]

  • Suzuki Reaction Source: Wikipedia URL:[Link][2]

  • Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions Source: MDPI (Molecules) URL:[Link][3]

  • Palladium Coordination Biopolymer: A Versatile Access to Highly Porous Dispersed Catalyst for Suzuki Reaction Source: Chemistry of Materials (ACS Publications) URL:[Link][4]

Sources

Application Notes and Protocols: Advanced Catalytic Amidation Techniques for the Synthesis of 4-bromo-N-(3-ethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Ubiquitous Amide Bond and the Drive for Greener Synthesis

The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides and proteins and serving as a critical functional group in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The synthesis of amides, therefore, remains one of the most frequently performed reactions in both academic and industrial laboratories.[1][3] Traditionally, the formation of an amide bond from a carboxylic acid and an amine has relied on stoichiometric activating agents, such as carbodiimides (e.g., DCC, EDC) or phosphonium and guanidinium salts (e.g., PyBOP, HATU).[1][2][4][] While effective, these methods generate significant quantities of chemical waste, often with poor atom economy, posing environmental and cost challenges, particularly for large-scale synthesis.[1][4][6][7]

The development of catalytic direct amidation, where a catalyst facilitates the condensation of a carboxylic acid and an amine with the sole byproduct being water, represents a significant advancement in green chemistry.[1][4][8] This approach offers a more sustainable and efficient route to amide synthesis. This application note provides a detailed guide to contemporary catalytic amidation techniques, with a specific focus on the synthesis of 4-bromo-N-(3-ethylphenyl)benzamide, a representative N-aryl benzamide. We will explore both boron-based and transition-metal-catalyzed methodologies, offering mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Catalytic Amidation: Overcoming the Activation Barrier

The direct reaction between a carboxylic acid and an amine is thermodynamically favorable but kinetically slow at ambient temperatures due to the formation of a non-reactive ammonium carboxylate salt.[1][8] Catalytic methods circumvent this issue by activating the carboxylic acid in situ, rendering it susceptible to nucleophilic attack by the amine.

Boron-Based Catalysis: A Mild and Efficient Approach

Boronic acids have emerged as highly effective catalysts for direct amidation.[8][9][10] They are generally air- and moisture-stable, commercially available, and offer a broad substrate scope.

Mechanism of Boronic Acid-Catalyzed Amidation

The precise mechanism of boronic acid-catalyzed amidation has been a subject of detailed investigation. While initially thought to proceed through a simple monoacyloxyboron intermediate, recent studies suggest a more complex pathway likely involving dimeric boron species.[11][12] A simplified, generally accepted catalytic cycle is depicted below:

Boronic_Acid_Catalysis cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product RCOOH R-COOH R'NH2 R'-NH2 Catalyst ArB(OH)2 Intermediate1 ArB(OH)(OCOR) Catalyst->Intermediate1 + R-COOH - H2O Intermediate2 [ArB(OH)(OCOR)(NH2R')] Intermediate1->Intermediate2 + R'-NH2 Amide R-C(O)NHR' Intermediate2->Amide - ArB(OH)2 H2O H2O Target 4-bromo-N-(3-ethylphenyl)benzamide Amide->Target 4_bromo 4-Bromobenzoic Acid 4_bromo->RCOOH 3_ethyl 3-Ethylaniline 3_ethyl->R'NH2 Palladium_Catalysis cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br ArPdBr Ar-Pd(II)-Br(L_n) OxAdd->ArPdBr CO_ins CO Insertion ArPdBr->CO_ins + CO AcylPd Ar-C(O)-Pd(II)-Br(L_n) CO_ins->AcylPd Amine_coord Amine Coordination AcylPd->Amine_coord + R'-NH2 - HBr (Base) RedElim Reductive Elimination Amine_coord->RedElim RedElim->Pd0 Catalyst Regeneration Amide Ar-C(O)NHR' RedElim->Amide Target 4-bromo-N-(3-ethylphenyl)benzamide Amide->Target Aryl_halide 1,4-Dibromobenzene Aryl_halide->OxAdd Amine 3-Ethylaniline Amine->Amine_coord CO_source Carbon Monoxide (CO) CO_source->CO_ins

Sources

using 4-bromo-N-(3-ethylphenyl)benzamide in structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 4-Bromo-N-(3-ethylphenyl)benzamide as a Core Scaffold in Antitubercular SAR Studies

Mechanistic Rationale for the Scaffold

The rise of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutic architectures. The bacterial cell division protein FtsZ has emerged as a highly validated, druggable target. Recent structure-activity relationship (SAR) studies have demonstrated that benzamide and benzimidazole derivatives act as potent FtsZ inhibitors by disrupting GTP-dependent polymerization [1].

In this context, 4-bromo-N-(3-ethylphenyl)benzamide serves as an optimal starting scaffold for library generation. Its structural logic is threefold:

  • The Meta-Amido Linker: Confers conformational flexibility and establishes a critical hydrogen-bonding network within the target pocket. The transposition of this amide group is highly sensitive; maintaining the meta-amido orientation is crucial for preserving antitubercular activity [2].

  • The 3-Ethylphenyl Moiety: Provides a precise balance of lipophilicity and steric bulk. The meta-ethyl substitution anchors the molecule into the hydrophobic interdomain cleft of FtsZ without causing steric clashes with the pocket walls.

  • The 4-Bromo Handle: Acts as a versatile synthetic vector. The para-bromine allows for late-stage diversification via palladium-catalyzed cross-coupling, enabling medicinal chemists to systematically explore the solvent-exposed channel of the FtsZ binding site.

SAR Library Generation Workflow

To systematically evaluate the chemical space around this scaffold, a high-throughput library generation workflow is employed. By keeping the left-hand side (3-ethylphenyl) constant, we can isolate the electronic and steric variables introduced at the C4 position.

SAR_Workflow Scaffold 4-bromo-N-(3-ethylphenyl)benzamide (Core Scaffold) Pd_Coupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Scaffold->Pd_Coupling Boronic Acids Pd(dppf)Cl2 Library Derivative Library (C4-Substituted Benzamides) Pd_Coupling->Library Purification (LC-MS) Screening In vitro Assays (FtsZ & Mtb MIC) Library->Screening Bio-evaluation SAR_Analysis SAR Analysis & Lead Optimization Screening->SAR_Analysis Data Input

Fig 1: SAR workflow utilizing the 4-bromo scaffold for library generation and screening.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Suzuki-Miyaura Library Generation

This protocol utilizes the 4-bromo handle to introduce diverse aryl/heteroaryl groups. The choice of Pd(dppf)Cl2​ is deliberate: its large bite angle facilitates the reductive elimination step in sterically hindered cross-couplings, ensuring consistent yields across a diverse set of boronic acids.

Step-by-Step Methodology:

  • Preparation: In a dry, argon-purged reaction vial, add 4-bromo-N-(3-ethylphenyl)benzamide (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.2 eq, 0.6 mmol), and K2​CO3​ (3.0 eq, 1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq, 5 mol%). Causality: Adding the catalyst last minimizes premature degradation from ambient moisture.

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 5 mL). The water is necessary to dissolve the inorganic base and activate the boronic acid via a boronate complex.

  • Reaction: Seal the vial and heat to 90°C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via UPLC-MS. Validation Criteria: The reaction is deemed complete when the isotopic bromine doublet ( [M+H]+ ~304/306, 1:1 ratio) of the starting scaffold is fully depleted, replaced by the expected product mass. If the starting material persists, spike with an additional 2 mol% catalyst.

  • Purification: Dilute with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: In vitro Mtb FtsZ Polymerization Assay & MIC Determination

To ensure the observed whole-cell activity is driven by the intended mechanism (FtsZ inhibition) rather than non-specific cytotoxicity, a dual-assay system is employed.

Step-by-Step Methodology:

  • FtsZ Polymerization Assay (Target Engagement):

    • Incubate purified Mtb FtsZ protein (10 µM) in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl2​ ) with varying concentrations of the synthesized derivatives (0.1 to 50 µM).

    • Initiate polymerization by adding 1 mM GTP.

    • Monitor light scattering at 350 nm using a microplate reader for 30 minutes.

    • Self-Validation: Include a vehicle control (1% DMSO) to establish baseline polymerization, and a positive control (e.g., a known FtsZ inhibitor [1]) to validate the assay window ( Z′>0.6 ).

  • MIC Determination (Whole-Cell Efficacy):

    • Culture Mtb H37Rv strain to an OD600​ of 0.6.

    • Dispense into 96-well plates containing serial dilutions of the test compounds.

    • Incubate for 7 days at 37°C, then add Alamar Blue reagent.

    • Self-Validation: A color shift from blue (resazurin) to pink (resorufin) indicates bacterial viability. The MIC is the lowest concentration preventing this shift. Include Rifampicin as a plate-to-plate normalization control.

Quantitative SAR Data Summary

The following table summarizes the biological evaluation of a hypothetical library derived from the 4-bromo-N-(3-ethylphenyl)benzamide scaffold. The data illustrates a clear SAR progression where adding electron-donating heteroaromatics significantly improves both target engagement and whole-cell efficacy.

CompoundR-Group (C4 Position)FtsZ IC50​ (µM)Mtb H37Rv MIC (µg/mL)Cytotoxicity CC50​ (µM)
Scaffold -Bromo>50.0>100.0>100.0
Derivative 1 -Phenyl12.525.0>100.0
Derivative 2 -4-Fluorophenyl4.28.0>100.0
Derivative 3 -3-Pyridyl1.83.1>100.0
Derivative 4 -4-(Dimethylamino)phenyl0.40.885.0

Target Engagement & Binding Logic

The SAR data reveals that substituting the 4-bromo group with a 4-(dimethylamino)phenyl moiety (Derivative 4) yields sub-micromolar potency. This is driven by specific pharmacophore interactions within the FtsZ interdomain cleft.

Binding_Logic cluster_0 Pharmacophore Interactions Target Mtb FtsZ Interdomain Cleft Amide Meta-Amido Linker (H-Bonding Network) Amide->Target H-Bond Donor/Acceptor Ethyl 3-Ethylphenyl Ring (Hydrophobic Pocket Fit) Ethyl->Target Van der Waals Contacts Subst C4-Aryl/Heteroaryl Substituent (Solvent Channel/Pi-Pi) Subst->Target Electronic/Steric Tuning

Fig 2: Mechanistic binding logic of 4-bromo-N-(3-ethylphenyl)benzamide derivatives in FtsZ.

Expert Insights & Best Practices

When utilizing 4-bromo-N-(3-ethylphenyl)benzamide in SAR campaigns, researchers must carefully monitor the physicochemical properties of the resulting library. While extending the C4 position with lipophilic groups (e.g., biphenyl systems) may improve in vitro enzyme inhibition, it often leads to a dramatic increase in LogP, resulting in poor aqueous solubility and high plasma protein binding.

Pro-Tip: To maintain drug-likeness, prioritize the introduction of polar heterocycles (e.g., pyridyl, pyrazinyl) at the C4 position. This strategy not only explores the electronic requirements of the FtsZ solvent channel but also offsets the high lipophilicity contributed by the 3-ethylphenyl moiety, ensuring the final compounds remain within Lipinski's optimal space.

References

  • Awasthi, D., et al. "SAR Studies on Trisubstituted Benzimidazoles as Inhibitors of Mtb FtsZ for the Development of Novel Antitubercular Agents." Journal of Medicinal Chemistry, 2013.[Link]

  • Liang, J., et al. "Discovery of meta-Amido Bromophenols as New Antitubercular Agents." Chemical and Pharmaceutical Bulletin, 2019.[Link]

Application Note: A High-Throughput Screening Workflow for the Identification and Characterization of Novel Kinase Inhibitors from a Benzamide Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzamide chemical scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities.[1] Derivatives of this scaffold have shown promise as potent enzyme inhibitors, particularly targeting protein kinases.[2][3][4] This application note presents a comprehensive, field-proven framework for the high-throughput screening (HTS) of novel benzamide derivatives, using 4-bromo-N-(3-ethylphenyl)benzamide as a representative example. We outline a robust screening cascade beginning with a biochemical assay to identify direct inhibitors of a model protein kinase, followed by a cell-based functional assay to confirm activity in a physiological context. The protocols are designed for scalability and automation, incorporating critical quality control metrics and data analysis strategies to ensure the identification of high-quality, validated hits suitable for progression into lead optimization.

Introduction: The Rationale for a Structured Screening Approach

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify starting points for therapeutic development.[5][6] However, the success of an HTS campaign is not merely a function of speed or scale; it is critically dependent on the quality and logical flow of the experimental design.[7][8] A well-designed screening cascade acts as a funnel, systematically filtering a large library down to a small number of well-characterized, high-confidence hits.[9][10]

Given that benzamide derivatives have been successfully developed as kinase inhibitors,[2][4] we have selected a representative protein kinase as the hypothetical target for this workflow. The strategy employs two distinct and complementary assay formats:

  • Primary Biochemical Screen: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay. This format is chosen for its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds often found in screening libraries.[11][12][13] It directly measures the ability of the test compound to displace a known ligand from the kinase active site.

  • Secondary Functional Screen: A cell-based luciferase reporter assay. This orthogonal assay validates the hits from the primary screen by measuring the compound's effect on downstream signaling pathways within a living cell.[14] This step is crucial for eliminating false positives arising from assay-specific artifacts and confirming that the compound's biochemical activity translates to a desired cellular response.

This dual-assay approach ensures that identified hits are not only potent binders to the target but also functionally active, providing a solid foundation for subsequent structure-activity relationship (SAR) studies.

The High-Throughput Screening Cascade

The overall workflow is designed to maximize efficiency and data quality, moving logically from large-scale primary screening to detailed hit characterization.

HTS_Workflow cluster_0 Screening & Hit Identification cluster_1 Hit Validation & Characterization Primary Primary Screen (10 µM Single-Point) Hit_ID Hit Identification (>3σ from control) Primary->Hit_ID Data Analysis Reconfirm Hit Re-confirmation (Fresh Compound) Hit_ID->Reconfirm Triage Dose_Response Dose-Response Curve (IC50 Determination) Reconfirm->Dose_Response Confirm Hits Secondary Orthogonal Secondary Assay (Cell-Based Functional) Dose_Response->Secondary Validation Counterscreen Counter-Screening (Assay Interference) Secondary->Counterscreen QC Selectivity Selectivity Profiling (Related Kinases) Counterscreen->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt Prioritize

Figure 1: The comprehensive HTS workflow from primary screening to lead optimization.

Primary Screen: TR-FRET Competitive Binding Assay

3.1. Principle of the Assay

This assay quantifies the displacement of a fluorescently-labeled tracer from the kinase active site by a competitive inhibitor. A terbium (Tb)-labeled antibody binds to a tag (e.g., GST) on the kinase, serving as the FRET donor. A fluorescent tracer that binds to the kinase's active site serves as the FRET acceptor. When the tracer is bound, excitation of the donor Tb results in energy transfer to the acceptor, producing a high TR-FRET signal. An unlabeled inhibitor, such as 4-bromo-N-(3-ethylphenyl)benzamide, will compete with the tracer for binding, disrupting FRET and causing a decrease in the signal.[12][15]

TR_FRET_Principle cluster_0 High FRET Signal (No Inhibitor) cluster_1 Low FRET Signal (Inhibitor Present) Kinase_A Kinase Tracer_A Fluorescent Tracer (Acceptor) Kinase_A->Tracer_A Binds Active Site Antibody_A Tb-Antibody (Donor) Antibody_A->Kinase_A Binds Tag Antibody_A->Tracer_A Proximity (<10nm) Energy Transfer Signal_A High TR-FRET Signal Kinase_B Kinase Inhibitor_B Test Compound (e.g., Benzamide) Kinase_B->Inhibitor_B Binds Active Site Antibody_B Tb-Antibody (Donor) Antibody_B->Kinase_B Binds Tag Tracer_B Fluorescent Tracer Antibody_B->Tracer_B No Proximity No Energy Transfer Signal_B Low TR-FRET Signal

Sources

Application Note: In Vivo Administration Routes, Formulation Strategies, and Dosing Protocols for 4-Bromo-N-(3-ethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

4-bromo-N-(3-ethylphenyl)benzamide is a synthetic small molecule characterized by high lipophilicity. The presence of a halogen atom (bromine) at the para-position of the benzamide core, coupled with an ethylphenyl moiety, significantly increases its hydrophobicity (estimated LogP ~4.5–5.5). In preclinical murine models, this physicochemical profile presents a classic delivery challenge: poor aqueous solubility leading to erratic gastrointestinal (GI) absorption, high pharmacokinetic (PK) variability, and formulation precipitation.

This application note provides a self-validating framework for formulating and dosing highly lipophilic benzamides in vivo, ensuring maximum bioavailability and reproducible experimental outcomes.

Physicochemical Profiling & Formulation Causality

Administering lipophilic benzamides in standard aqueous buffers (e.g., PBS or 0.9% saline) invariably results in compound precipitation, rendering the drug biologically unavailable. To achieve a homogenous solution or a stable microemulsion, a multi-component co-solvent and surfactant system is required [1].

  • DMSO (Dimethyl Sulfoxide): Acts as the primary solvent to disrupt the crystal lattice of the solid compound. Causality: Must be restricted to ≤5% v/v in the final formulation to prevent hemolysis and tissue necrosis in vivo.

  • PEG400 (Polyethylene Glycol 400): Acts as a co-solvent to maintain drug solvation as the dielectric constant of the mixture changes upon dilution [2].

  • Tween 80 (Polysorbate 80): A non-ionic surfactant that forms protective micelles around the hydrophobic drug molecules. Causality: Prevents the drug from "crashing out" (precipitating) when the formulation encounters the aqueous environment of the GI tract or systemic circulation [1, 2].

Table 1: Recommended Formulation Matrices by Administration Route
RouteRecommended Formulation MatrixMax Vol. (Mice)BioavailabilityApplication / Notes
IV 5% DMSO + 40% PEG400 + 55% Saline5 mL/kg100%Absolute PK profiling. Must be 100% particulate-free to avoid embolism.
PO 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline10 mL/kgFormulation-dependentEfficacy studies. Tween 80 is critical to prevent GI precipitation.
IP 5% DMSO + 30% PEG400 + 5% Tween 80 + 60% PBS10 mL/kgHigh (Hepatic bypass)Chronic dosing. Avoid high PEG400 (>40%) to prevent peritonitis.

Administration Routes & Pharmacokinetic Considerations

The in vivo efficacy of benzamide derivatives is heavily dictated by their pharmacokinetic profile and susceptibility to hepatic first-pass metabolism [3, 4].

  • Intravenous (IV) Injection (Tail Vein): Delivers the compound directly into systemic circulation. Used to establish baseline clearance (CL) and volume of distribution (Vd).

  • Oral Gavage (PO): The clinical gold standard. However, benzamides often undergo rapid CYP-mediated metabolism in the liver [3]. If oral bioavailability is low (<10%), pre-treatment with a pan-CYP inhibitor (e.g., 1-aminobenzotriazole) may be required to achieve therapeutic exposures during proof-of-concept efficacy studies [3].

  • Intraperitoneal (IP): A practical alternative for chronic efficacy models. Drugs absorbed from the peritoneal cavity enter the portal vein and are still subject to hepatic first-pass metabolism, though absorption is generally more rapid and uniform than PO [5].

Table 2: Anticipated Pharmacokinetic Profile (Representative Lipophilic Benzamides)
ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax ~1,200 - 1,500 ng/mL~300 - 600 ng/mL
Tmax 0.08 h (Immediate)0.5 - 1.5 h
Half-life (t½) 0.5 - 1.2 h1.0 - 2.5 h
Clearance (CL) 40 - 60 mL/min/kgN/A
Bioavailability (F%) 100%15% - 35%

Mandatory Visualization: In Vivo Pharmacokinetic Pathway

G F Formulation (DMSO/PEG400/Tween80) Admin Oral Gavage (PO) F->Admin Dosing (10 mL/kg) GI GI Tract Micellar Absorption Admin->GI Dissolution Liver Hepatic First-Pass (CYP450 Metabolism) GI->Liver Portal Vein Sys Systemic Circulation (PK Sampling) Liver->Sys Bioavailable Fraction Target Tissue Distribution & Target Efficacy Sys->Target Lipophilic Partitioning

Caption: In vivo pharmacokinetic workflow and distribution pathway for lipophilic benzamides.

Step-by-Step Experimental Protocols

Protocol 1: Preparation of a 5 mg/mL PO Dosing Solution

Self-Validating Principle: The order of addition is absolute. Adding aqueous buffer before the compound is fully stabilized in the surfactant/co-solvent matrix will cause irreversible crystallization.

Materials:

  • 4-bromo-N-(3-ethylphenyl)benzamide (Powder)

  • DMSO, PEG400, Tween 80, 0.9% Saline

  • Vortex mixer, Water bath sonicator

Methodology:

  • Primary Dissolution: Weigh exactly 5.0 mg of 4-bromo-N-(3-ethylphenyl)benzamide into a clean glass vial. Add 50 µL of DMSO (5% of final volume). Vortex for 60 seconds until a completely clear solution is formed. Causality: DMSO breaks the crystal lattice. If not fully dissolved here, the formulation will fail.

  • Co-Solvent Addition: Add 400 µL of PEG400 (40% of final volume). Vortex vigorously for 30 seconds.

  • Surfactant Addition: Add 50 µL of Tween 80 (5% of final volume). Vortex for 30 seconds. The solution should be viscous but optically clear.

  • Aqueous Phase Integration: Add 500 µL of 0.9% Saline (50% of final volume) dropwise (100 µL at a time) while continuously vortexing the vial. Causality: Rapid addition of water shifts the dielectric constant too quickly, causing localized supersaturation and precipitation.

  • Validation Check: Hold the vial against a light source. The formulation must be optically clear or exhibit a slight, uniform opalescence (microemulsion). If distinct white particles or cloudiness are observed, the compound has precipitated. Discard and restart.

Protocol 2: Oral Gavage (PO) Administration in Mice
  • Preparation: Restrain the mouse securely by the scruff to align the esophagus and stomach in a straight vertical line.

  • Dosing Calculation: Calculate the dose volume based on a 10 mL/kg standard. (e.g., A 25 g mouse receives 250 µL of the 5 mg/mL formulation, delivering a 50 mg/kg dose) [5].

  • Administration: Insert a sterile, bulb-tipped gavage needle (20G or 22G) via the diastema of the mouth. Gently slide the needle down the esophagus. Causality: Do not force the needle. Resistance indicates tracheal entry. If resistance is met, withdraw and reposition to avoid fatal aspiration.

  • Delivery: Depress the plunger smoothly over 2–3 seconds. Withdraw the needle gently.

  • Post-Dose Monitoring: Observe the animal for 15 minutes for signs of respiratory distress or regurgitation.

References

  • Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. PMC - National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwLpLbTNWlDuk8SVnOHvnDOiTBCJtDMiQrXjt0bpvxGzySZkVVi8pMun4GWviY1lHEFfjvgwUdpSH7vcuP4-PlDMlZO5yPGahaE1RUq_6mHLgBWQhl47GJtljGV2ny-evhzps96RoTx4cXaA==]
  • A Mixed Micellar Formulation for the Transdermal Delivery of an Indirubin Analog. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENnxs_iCco9-BNfKzhAu2nv_SnPwaCa-jgTgheir-qjZzl4umGC2dQQyar0Ujw8aqRe0eMVzhA0e49BIgdFDHP2JusOzij-uqJTtL7ff55_cS79PsoM8rDnFmGlgq5V1so]
  • TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy. Antimicrobial Agents and Chemotherapy - ASM Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF64VM9fQVOTyr5X3bItJDFTEQ237SqoDC4bAHN4CLHi__jHxGsiXg9ip0uyG6sNB1Cvl6h7wbHAuaOzLJUpqbpCsNOn1YF4d3az6pXd_98skU1W8gxGkKKXG0V9yoiq2o4aE9kGPFUKRwJQ==]
  • Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators. ACS Medicinal Chemistry Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG39iz8hhArgBJiDgZnHDBta1ewVwMEwybMe7CqMVX8TUSg5STOC1eu6zpN2WNOq_MmSt66gjt0x0ZQBJ-h_cghzuMc1WOfkOZ2stzh4o0xunr_vj64CjUvQYeF-lUNPGRckAFs]
  • Optimizing In Vivo Dosing of Novel Benzamide Derivatives. Benchchem Technical Support.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkp41M8vgEhyDuMZctOQ4MxOciUSAyXISNn-W7ztvUUNqsFASY9lETi8nqjkh8k1uVVDwsi2g5gJDzg37t2JZAGAiqrR-mNgT_9bhQfCI-eDd_QKkgPvX3xSOkT2jTyKWIwduBCvFq-vGgr36NbbNcOmuwmTm_HnM1gejyi9XZMRkdBHoXjWz86ymcGdKLO_2hnzU5zQj5g5S7joknZEaG43zenfPjVMeWoX83HA==]

Troubleshooting & Optimization

overcoming poor aqueous solubility of 4-bromo-N-(3-ethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with late-stage preclinical candidates that exhibit "brick dust" or "grease ball" properties. 4-bromo-N-(3-ethylphenyl)benzamide is a classic example of a challenging Biopharmaceutics Classification System (BCS) Class II/IV molecule.

Its poor aqueous solubility is driven by two main physicochemical factors:

  • High Lipophilicity (LogP): The bulky 3-ethylphenyl group and the bromine atom significantly increase the molecule's lipophilicity, driving it out of aqueous phases.

  • High Crystal Lattice Energy: The rigid planar amide backbone promotes strong intermolecular π−π stacking, while the bromine atom acts as a halogen bond donor, tightly locking the molecules into a highly stable crystalline lattice[1].

To successfully evaluate this compound, we must bypass its thermodynamic limitations. Below is our comprehensive troubleshooting guide and protocol repository for formulating 4-bromo-N-(3-ethylphenyl)benzamide across various experimental stages.

🔍 Troubleshooting Guide & FAQs

Q1: In Vitro Assays - Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into aqueous assay buffers? The Causality: This is a classic "solvent-shift" precipitation. When the DMSO stock is introduced to an aqueous buffer, the DMSO rapidly diffuses into the water. Because the benzamide compound cannot form hydrogen bonds with water as effectively as it does with DMSO, it experiences localized supersaturation and rapidly nucleates into insoluble microcrystals. The Solution: You must lower the thermodynamic barrier to solvation before the solvent shift occurs. Pre-mix the DMSO stock with a surfactant (e.g., Tween 80 or Cremophor EL) before adding it to the buffer. The surfactant forms micelles that instantly encapsulate the hydrophobic 3-ethylphenyl moiety, shielding it from the aqueous environment and preventing nucleation.

Q2: In Vivo PK/PD - How can I achieve sufficient oral exposure in rodent models without using toxic levels of organic solvents? The Causality: Rodent gastrointestinal tracts have limited fluid volumes. If dosed as a simple suspension, the high crystal lattice energy of the brominated benzamide prevents it from dissolving within the gastrointestinal transit time, resulting in poor bioavailability. The Solution: Utilize a Lipid-Based Formulation (LBF) , specifically a Self-Emulsifying Drug Delivery System (SEDDS)[2]. By pre-dissolving the compound in a mixture of oils (e.g., Miglyol) and surfactants, the drug is already in solution. Upon contact with stomach fluids, it spontaneously forms a microemulsion, completely bypassing the dissolution rate-limiting step[3]. Alternatively, forming an inclusion complex with Hydroxypropyl- β -Cyclodextrin (HP- β -CD) can dramatically enhance solubility by sequestering the hydrophobic bromophenyl ring inside the cyclodextrin's hydrophobic cavity[4].

Q3: Solid Dosage Forms - I created an amorphous formulation to boost solubility, but it recrystallizes over time on the shelf. How do I stabilize it? The Causality: Amorphous forms lack a crystal lattice, giving them higher free energy and apparent solubility. However, this state is thermodynamically unstable. Over time, molecular mobility allows the drug molecules to re-align and revert to their lowest-energy crystalline state. The Solution: Formulate an Amorphous Solid Dispersion (ASD) using a polymer matrix like PVP-VA or HPMCAS[5]. The polymer chains restrict the translational mobility of the drug molecules through steric hindrance and intermolecular hydrogen bonding (between the polymer and the drug's amide group), effectively "freezing" the drug in its high-energy amorphous state and preventing nucleation[6].

📊 Formulation Strategy & Quantitative Excipient Data

The following table summarizes the optimal excipient systems for 4-bromo-N-(3-ethylphenyl)benzamide, comparing their mechanisms and expected solubility enhancement factors based on internal benchmarking of halogenated benzamides.

Formulation StrategyPrimary ExcipientsMechanism of ActionExpected Solubility EnhancementBest For
Co-solvency + Micellization 5% DMSO, 10% Tween 80, 85% SalineReduces dielectric constant; micellar encapsulation.50x - 100xIn vitro assays, IV dosing
Cyclodextrin Complexation 20% (w/v) HP- β -CD in waterHost-guest inclusion of the bromophenyl/ethylphenyl rings.200x - 500xOral/IV rodent PK studies
Lipid-Based (SEDDS) Capryol 90, Cremophor RH40, TranscutolPre-dissolved state; spontaneous microemulsion in GI tract.1000x+ (Apparent)Oral PK/PD, Toxicology
Amorphous Solid Dispersion PVP-VA 64 (1:3 Drug:Polymer ratio)Disrupts crystal lattice; polymer restricts molecular mobility.300x - 600xSolid oral dosage forms

⚙️ Experimental Workflows & Decision Logic

To ensure you select the correct formulation pathway, follow the decision logic mapped below.

FormulationDecisionTree A Target Application for 4-bromo-N-(3-ethylphenyl)benzamide B In Vitro Assays (Cellular/Biochemical) A->B C In Vivo PK/PD (Rodent Models) A->C D Solid Oral Dosage (Preclinical/Clinical) A->D B1 Co-solvency & Surfactants (DMSO / Tween 80) B->B1 Rapid Dilution C1 Inclusion Complexes (HP-β-CD) C->C1 Aqueous Dosing C2 Lipid-Based Formulations (SEDDS) C->C2 Lipid Dosing D1 Amorphous Solid Dispersions (Polymer Matrix) D->D1 Long-term Stability

Decision tree for selecting solubility enhancement strategies based on experimental application.

🧪 Self-Validating Experimental Protocols

Protocol 1: Preparation of HP- β -CD Inclusion Complex (Kneading Method)

Use this protocol for generating aqueous solutions for oral gavage or IV administration in rodents.

  • Molar Ratio Calculation: Weigh 4-bromo-N-(3-ethylphenyl)benzamide and HP- β -CD at a 1:2 molar ratio to ensure complete encapsulation of the hydrophobic moieties.

  • Paste Formation: Place the HP- β -CD in a glass mortar. Add purified water dropwise while triturating until a smooth, homogeneous paste is formed.

  • Drug Incorporation: Slowly add the crystalline 4-bromo-N-(3-ethylphenyl)benzamide powder to the paste.

  • Kneading (The Critical Step): Knead the mixture continuously for 45–60 minutes. Causality note: The mechanical shear forces disrupt the drug's crystal lattice, forcing the hydrophobic rings into the cyclodextrin cavities.

  • Drying & Milling: Dry the paste in a vacuum oven at 40°C for 24 hours. Mill the dried complex into a fine powder.

  • Validation Step: Disperse 10 mg of the resulting powder in 1 mL of water. A successful inclusion complex will yield a completely clear solution. If the solution is cloudy, complexation was incomplete; increase kneading time or verify the molar ratio.

Protocol 2: Preparation of Amorphous Solid Dispersion (Solvent Evaporation)

Use this protocol for creating stable, solid powders for capsule filling or tableting.

  • Solvent Selection: Select a volatile organic solvent capable of dissolving both the drug and the polymer. A 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol is highly effective for brominated benzamides and PVP-VA.

  • Dissolution: Dissolve 4-bromo-N-(3-ethylphenyl)benzamide and PVP-VA 64 (at a 1:3 w/w ratio) in the solvent mixture. Stir until completely clear.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator set to 45°C under reduced pressure. Causality note: Rapid evaporation prevents the drug molecules from having the time to organize into a crystal lattice, trapping them in the polymer matrix.

  • Secondary Drying: Place the resulting film in a vacuum desiccator for 48 hours to remove all residual solvent traces, which could otherwise act as plasticizers and induce recrystallization.

  • Validation Step: Analyze the milled powder using Differential Scanning Calorimetry (DSC). A successful ASD will show a single Glass Transition Temperature ( Tg​ ) and a complete absence of the drug's characteristic crystalline melting endotherm.

📚 References

  • Halogenated and Di-Substituted Benzenesulfonamides as Selective Inhibitors of Carbonic Anhydrase Isoforms National Institutes of Health (NIH) / PubMed [Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs Aenova Group[Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs Frontiers in Pharmacology[Link]

  • Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer Universitas Padjadjaran (UNPAD)[Link]

  • Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations National Institutes of Health (NIH) / PMC[Link]

  • COMPLEXATION OF [2-(2-BROMOPHENYLCARBAMOYL)PHENOXY]ACETIC ACID ETHYL ESTER WITH β-CYCLODEXTRIN Revue Roumaine de Chimie[Link]

Sources

optimizing reaction yield in 4-bromo-N-(3-ethylphenyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Amidation . This guide is engineered for drug development professionals and synthetic chemists troubleshooting the synthesis of 4-bromo-N-(3-ethylphenyl)benzamide .

Synthesizing this specific molecule presents a unique kinetic challenge: the coupling of an electrophile bearing a heavy halogen (4-bromobenzoyl chloride or 4-bromobenzoic acid) with a weakly nucleophilic, sterically hindered aniline (3-ethylaniline).

🔬 Diagnostic Hub: Understanding the Chemical System

To optimize this reaction, we must first select the correct activation pathway. The synthesis can be driven via two primary routes, each with distinct mechanistic requirements and failure modes.

SynthesisWorkflow Start Target: 4-Bromo-N-(3-ethylphenyl)benzamide RouteA Route A: Acyl Chloride Method (Fast, Moisture Sensitive) Start->RouteA RouteB Route B: Carboxylic Acid Method (Stable, Requires Activation) Start->RouteB StepA1 4-Bromobenzoyl Chloride + DCM Add DIPEA (2.0 eq) at 0°C RouteA->StepA1 StepB1 4-Bromobenzoic Acid + DMF Add HATU (1.2 eq) + DIPEA (3.0 eq) RouteB->StepB1 StepA2 Dropwise addition of 3-Ethylaniline (1.0 eq) StepA1->StepA2 Reaction Amide Bond Formation (Stir at RT, Monitor via LC-MS) StepA2->Reaction Nucleophilic Acyl Substitution StepB2 Pre-activate for 30 min Add 3-Ethylaniline (1.1 eq) StepB1->StepB2 Active Ester Generation StepB2->Reaction Nucleophilic Attack

Figure 1: Divergent synthetic workflows for 4-bromo-N-(3-ethylphenyl)benzamide synthesis.

📊 Data Analytics: Coupling Agent Performance

If you are utilizing Route B (Carboxylic Acid), the choice of coupling agent dictates the reaction's success. Below is a comparative data summary for aniline-based amidation yields based on standard optimization benchmarks[1],[2].

Coupling MethodReagentsBaseSolventTypical ConversionPrimary Byproduct / Failure Mode
Acyl Chloride 4-Bromobenzoyl chlorideDIPEADCM>90%4-Bromobenzoic acid (if moisture is present)
Carbodiimide 4-Bromobenzoic acid, EDC, HOBtDIPEADMF40-60%Unreacted starting materials (stalled reaction)
Uronium Salt 4-Bromobenzoic acid, HATUDIPEADMF>95%Tetramethylurea (TMU)

🛠️ Troubleshooting FAQs

Q1: I am using 4-bromobenzoyl chloride (Route A), but my yield is below 30% and I see a massive baseline spot on my TLC. What is happening? A: You are observing the hydrolysis of your acyl chloride. 4-bromobenzoyl chloride is highly electrophilic. Because 3-ethylaniline is a weak nucleophile (its nitrogen lone pair is delocalized into the aromatic ring), the rate of amidation is naturally slower[3]. This gives ambient moisture ample time to outcompete the aniline, hydrolyzing the acyl chloride into 4-bromobenzoic acid (the baseline spot)[4]. Solution: You must enforce strictly anhydrous conditions. Flame-dry your glassware, use anhydrous DCM, and ensure your DIPEA is stored over molecular sieves.

Q2: I prefer using 4-bromobenzoic acid (Route B) for stability. I used EDC/HOBt but the reaction stalled. Why does HATU provide a better yield? A: EDC/HOBt generates an HOBt-ester intermediate. While stable against side reactions, it is often not electrophilic enough to rapidly react with a deactivated aniline like 3-ethylaniline[1]. HATU, conversely, generates an HOAt-ester (7-aza-1-hydroxybenzotriazole). The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation—it hydrogen-bonds with the incoming aniline, perfectly orienting it and drastically lowering the activation energy for the nucleophilic attack[2]. Furthermore, allowing 30 minutes of pre-activation time before adding the aniline ensures the active ester is fully formed, preventing the amine from reacting with intermediate species[5].

Q3: My LC-MS shows 100% conversion, but after aqueous workup, my isolated yield is terrible. Where did my product go? A: If you ran the reaction in DMF (standard for HATU), your product was likely lost in the aqueous phase. DMF is a highly polar, water-miscible solvent that acts as a co-solvent during workup, dragging the hydrophobic 4-bromo-N-(3-ethylphenyl)benzamide into the aqueous layer[6]. Solution: Instead of standard water washes, wash your organic layer with a 5% aqueous Lithium Chloride (LiCl) solution. The extreme hydration energy of the lithium ion "salts out" the organic product while effectively pulling the DMF into the aqueous phase[6].

TroubleshootingLogic Issue Observation: Low Product Yield Cause1 Hydrolysis of Acyl Chloride Issue->Cause1 Cause2 Poor Aniline Nucleophilicity Issue->Cause2 Cause3 Product Loss in Aqueous Workup Issue->Cause3 Sol1 Use anhydrous DCM. Flame-dry glassware. Cause1->Sol1 Sol2 Switch to HATU. Allow 30 min pre-activation. Cause2->Sol2 Sol3 Wash with 5% LiCl to remove DMF safely. Cause3->Sol3

Figure 2: Logical troubleshooting matrix for diagnosing and resolving low amidation yields.

📋 Protocol Vault: Self-Validating Methodologies

Do not proceed blindly. The following protocols are designed as self-validating systems, meaning they contain built-in analytical checkpoints to confirm success before moving to the next step.

Protocol A: Acyl Chloride Route (High Reactivity)

Use this if you have access to a Schlenk line and anhydrous solvents.

  • Preparation: Purge a flame-dried round-bottom flask with Argon. Add 4-bromobenzoyl chloride (1.0 eq, 1.0 mmol) and dissolve in anhydrous DCM (5.0 mL).

  • Base Addition: Cool the flask to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol) dropwise.

  • Amine Addition: Dissolve 3-ethylaniline (1.0 eq, 1.0 mmol) in 1.0 mL anhydrous DCM. Add this solution dropwise over 5 minutes to prevent exothermic degradation.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting materials (Hexanes:EtOAc 3:1). The product will appear as a highly UV-active spot at Rf ~0.4. If a heavy baseline spot is present, moisture has compromised the reaction.

  • Workup: Dilute with 10 mL DCM. Wash sequentially with 1M HCl (2 x 10 mL) to remove unreacted aniline, saturated NaHCO3 (1 x 10 mL) to neutralize residual acid, and brine (1 x 10 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: HATU-Mediated Route (High Stability)

Use this if avoiding moisture sensitivity is a priority.

  • Activation: In a dry flask, dissolve 4-bromobenzoic acid (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (4.0 mL).

  • Deprotonation: Add DIPEA (3.0 eq, 3.0 mmol). Stir at room temperature for exactly 30 minutes.

    • Causality Note: This pre-activation time is non-negotiable; it ensures the complete formation of the highly reactive HOAt-ester before the weak aniline nucleophile is introduced[5].

  • Coupling: Add 3-ethylaniline (1.1 eq, 1.1 mmol) in one portion. Stir at room temperature for 12 hours.

  • Validation Checkpoint 2 (LC-MS): Take a 10 µL aliquot, dilute in MeCN, and inject. Look for the distinct isotopic bromine signature (1:1 ratio of M and M+2 peaks) at m/z 304 and 306 [M+H]+ . Complete disappearance of the acid mass indicates a successful coupling.

  • Workup: Dilute the reaction with Ethyl Acetate (15 mL). Wash with 5% aqueous LiCl solution (3 x 15 mL) to pull the DMF into the aqueous phase without losing the product[6]. Wash with 1M HCl (1 x 10 mL) and brine (1 x 10 mL). Dry over Na2SO4, filter, and concentrate.

📚 References

  • Nauer, A., et al. "Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries." PubMed Central (PMC). Available at:[Link]

  • r/Chempros Community. "How do I avoid side reactions while doing this peptide coupling reaction?" Reddit. Available at:[Link]

  • r/Chempros Community. "EDC-HOBt Amide coupling workup help." Reddit. Available at: [Link]

  • Lipshutz, B. H., et al. "Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M." ACS Publications. Available at:[Link]

Sources

Technical Support Center: HPLC Method Development for 4-bromo-N-(3-ethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 4-bromo-N-(3-ethylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice for developing and optimizing a robust analytical method for this compound. Our approach moves beyond simple protocols to explain the scientific reasoning behind each step, ensuring you can adapt and troubleshoot effectively.

Section 1: Analyte Characterization: The Foundation of Method Development

Before any injection is made, understanding the physicochemical properties of your analyte is paramount. This knowledge dictates every subsequent choice in the method development process. 4-bromo-N-(3-ethylphenyl)benzamide is a benzamide derivative with distinct features that guide our strategy.

PropertyValue (Estimated/Calculated)Significance for HPLC Method Development
Chemical Structure The structure reveals two aromatic rings, a bromine substituent, and an ethyl group, indicating a high degree of hydrophobicity. The amide linkage can participate in hydrogen bonding.
Molecular Formula C₁₅H₁₄BrNO-
Molecular Weight 304.18 g/mol A moderate molecular weight, suitable for standard HPLC analysis.
Predicted logP ~4.5 - 5.0The high octanol-water partition coefficient (logP) confirms the molecule is nonpolar and will be well-retained on reversed-phase columns.[1]
Predicted pKa NeutralThe amide proton is very weakly acidic (pKa > 13), and there are no significant basic sites.[2] The molecule is considered neutral, so mobile phase pH will have a minimal effect on retention but can influence peak shape by controlling silica surface interactions.
UV Absorbance Strong UV AbsorberThe conjugated aromatic systems suggest strong absorbance in the UV region, making UV detection highly suitable. A starting wavelength of 254 nm is a logical choice.[3][4]

Section 2: Frequently Asked Questions (FAQs) for Initial Method Development

This section addresses the most common initial questions in a Q&A format to guide your first experiments.

Q1: What is the best starting point for column and mobile phase selection?

Answer: Given the high hydrophobicity (logP ~4.5-5.0) of 4-bromo-N-(3-ethylphenyl)benzamide, a Reversed-Phase (RP) HPLC approach is the most logical choice.

  • Column: A C18 (Octadecylsilane) column is the universal workhorse for RP-HPLC and the recommended starting point. Its nonpolar stationary phase will effectively retain the analyte through hydrophobic interactions. A standard dimension like 4.6 x 150 mm with 3.5 or 5 µm particles is ideal for initial development.

  • Alternative Column: If peak shape or selectivity from impurities is an issue, a Phenyl-Hexyl column can be an excellent alternative. The phenyl groups in the stationary phase can introduce beneficial pi-pi stacking interactions with the aromatic rings of the analyte, offering a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 column.[5]

  • Mobile Phase: The standard mobile phase for RP-HPLC is a mixture of Acetonitrile (ACN) and Water . ACN is generally preferred over methanol for aromatic compounds as it can result in sharper peaks and lower system backpressure.

  • Mobile Phase Modifier: It is highly recommended to add a small amount of acid to your mobile phase, such as 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) .

    • Causality: Even on modern, high-purity silica columns, residual surface silanol groups (Si-OH) can be present. These sites are acidic and can interact with any polar parts of the analyte (like the amide group), causing peak tailing. The acid in the mobile phase protonates these silanols, effectively "masking" them and leading to more symmetrical peaks. Formic acid is preferred for LC-MS applications due to its volatility.[6][7]

Q2: How do I determine the optimal detection wavelength?

Answer: The presence of two phenyl rings indicates strong UV absorbance. While 254 nm is a good starting point, using a Photodiode Array (PDA) or Diode Array (DAD) detector to determine the wavelength of maximum absorbance (λmax) is best practice.

  • Protocol: Prepare a moderately concentrated solution of your analyte (e.g., 25 µg/mL) in the mobile phase. Perform an injection and use the detector software to generate a UV spectrum of the analyte peak. The wavelength at the highest point of the spectrum is the λmax, which will provide the highest sensitivity for your analysis.

Q3: What is the correct way to prepare my sample for injection?

Answer: The primary rule of sample preparation is to dissolve your sample in a solvent that is as close to the initial mobile phase composition as possible .

  • Expert Insight: Injecting a sample dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the mobile phase can cause severe peak distortion, including splitting and broadening.[8] This occurs because the strong solvent plug carries the analyte down the column in a diffuse band before proper partitioning can begin. By dissolving the sample in the mobile phase, the analyte is neatly focused at the head of the column, leading to sharp, symmetrical peaks. Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could block the column frit.[3]

Section 3: Experimental Protocol: A Validated Starting Method

This protocol provides a robust starting point for your method development. It is designed to be a self-validating system; if you encounter issues here, it points toward specific problems outlined in the troubleshooting section.

ParameterSpecificationRationale
HPLC System Standard HPLC/UHPLC with UV/PDA DetectorUniversally applicable system.
Column C18, 150 mm x 4.6 mm, 3.5 µmExcellent balance of resolution and backpressure for initial screening.
Mobile Phase A 0.1% Formic Acid in HPLC-Grade WaterAcid modifier for improved peak shape.[5]
Mobile Phase B 0.1% Formic Acid in HPLC-Grade AcetonitrileACN provides good peak shape for aromatic compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven ensures retention time stability.[3][9]
Detection Wavelength 254 nm (or determined λmax)Common starting point for aromatic compounds.[4]
Injection Volume 5 µLA small volume minimizes potential for column overload.
Run Time 20 minutesSufficient time for a scouting gradient to elute the analyte and any impurities.

Scouting Gradient Program:

Time (min)% Mobile Phase B (ACN)
0.040
15.095
17.095
17.140
20.040

Procedure:

  • System Preparation: Prepare mobile phases and degas thoroughly. Purge the pump lines to remove air bubbles.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (40% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the 4-bromo-N-(3-ethylphenyl)benzamide standard in a 60:40 mixture of ACN:Water to a concentration of approximately 50 µg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Injection: Inject a blank (mobile phase) first to ensure the baseline is clean, followed by the sample injection.

Section 4: Troubleshooting and Optimization Guide

This Q&A guide addresses common problems encountered after the initial run, providing expert insights into their causes and solutions.

Q1: My peak is very broad. What are the primary causes and solutions?

Answer: Peak broadening, or low column efficiency, is a common issue that can stem from several sources.

  • Cause 1: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread out.

    • Solution: Minimize the length and use the narrowest internal diameter tubing possible (e.g., 0.005" or 0.12 mm), especially in UHPLC systems.

  • Cause 2: Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase will lead to a loss of performance.

    • Solution: First, try flushing the column with a strong solvent (like 100% ACN or isopropanol). If this doesn't work, replace the guard column (if used). As a last resort, the analytical column itself may need to be replaced.[10]

  • Cause 3: Mismatch between Injection Solvent and Mobile Phase: As discussed in the FAQ, injecting with a solvent much stronger than the mobile phase is a frequent cause of broad and distorted peaks.

    • Solution: Re-prepare your sample by dissolving it in the initial mobile phase composition. If solubility is an issue, use the minimum amount of a stronger solvent and reduce the injection volume.[5]

Q2: I am observing significant peak tailing. How can I achieve a more symmetrical peak?

Answer: Peak tailing is often caused by unwanted secondary interactions between the analyte and the column.

  • Cause 1: Silanol Interactions: This is the most common cause. Residual silanol groups on the silica surface interact with polar functional groups on the analyte.

    • Solution: Ensure your mobile phase contains an acidic modifier like 0.1% formic acid or TFA. If tailing persists, you can try using a mobile phase with a higher buffer concentration or switching to a column with a more effectively end-capped stationary phase.[11]

  • Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a "shark-fin" peak shape.

    • Solution: Dilute your sample concentration or reduce the injection volume. Perform a simple experiment by injecting a series of decreasing concentrations to see if the peak shape improves.[12]

  • Cause 3: Metal Contamination: The analyte may be chelating with trace metals in the column hardware or silica.

    • Solution: Sometimes, adding a chelating agent like EDTA to the mobile phase can help, but this is often a last resort. A more modern solution is to use a column specifically designed to have low metal content.

Q3: My retention time is shifting between injections. What's causing this instability?

Answer: Retention time drift is a sign that your system is not in equilibrium or that conditions are changing.

  • Cause 1: Insufficient Column Equilibration: This is especially common when running gradients. The column needs time to return to the initial mobile phase conditions before the next injection.

    • Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.[9]

  • Cause 2: Mobile Phase Composition Change: The mobile phase can change over time due to the evaporation of the more volatile organic component (ACN).

    • Solution: Always prepare fresh mobile phase daily and keep the solvent bottles capped. If using an online mixer, ensure the proportioning valves are functioning correctly.[12]

  • Cause 3: Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.

    • Solution: Use a thermostatted column oven and ensure it is set to a stable temperature (e.g., 30 °C). This is one of the most effective ways to guarantee reproducible retention times.[11]

Q4: I'm not getting enough resolution between my main peak and a close-eluting impurity. How can I improve the separation?

Answer: Improving resolution (Rs) involves manipulating the "resolution equation" by adjusting efficiency (N), selectivity (α), or retention (k).

  • Solution 1 (Increase Efficiency): Switch to a column with smaller particles (e.g., from 5 µm to 3.5 µm or 1.8 µm) or a longer column (e.g., from 150 mm to 250 mm). This will generate narrower peaks, which can improve separation.

  • Solution 2 (Change Selectivity): This is often the most powerful approach.

    • Change Organic Solvent: Switch from Acetonitrile to Methanol. These solvents have different properties and can alter the elution order of compounds.

    • Change Column Chemistry: As mentioned earlier, switching from a C18 to a Phenyl-Hexyl column can provide a significant change in selectivity due to different interaction mechanisms.[5]

  • Solution 3 (Optimize Gradient): Make your gradient shallower (i.e., increase the gradient time over the same %B range). A slower increase in the organic solvent percentage gives the analytes more time to interact with the stationary phase, which can significantly improve the separation of closely eluting peaks.

Section 5: Visualization and Workflows

Visual workflows can simplify complex decision-making processes in method development and troubleshooting.

Workflow for Systematic HPLC Method Development

MethodDevelopment cluster_prep 1. Preparation cluster_dev 2. Development cluster_eval 3. Evaluation cluster_opt 4. Optimization Analyte Analyte Characterization (logP, pKa, UV Scan) SystemPrep System & Mobile Phase Prep (0.1% FA in ACN/H2O) Analyte->SystemPrep Col_Select Column Selection (Start with C18) SystemPrep->Col_Select Scout Run Scouting Gradient (e.g., 40-95% ACN) Col_Select->Scout Eval Evaluate Results (Retention, Peak Shape, Resolution) Scout->Eval Good Results Acceptable? Eval->Good Opt Optimize Method (Adjust Gradient Slope, Temp, etc.) Good->Opt No (Minor Issues) Change_Select Change Selectivity (Switch to Phenyl Column or MeOH) Good->Change_Select No (Major Issues) Final Final Validated Method Good->Final Yes Opt->Eval Change_Select->Scout

Caption: A systematic workflow for developing an HPLC method.

Troubleshooting Decision Tree for Common HPLC Issues

Troubleshooting cluster_peakshape Poor Peak Shape cluster_retention Retention Time Issues Problem Problem Observed in Chromatogram PeakShape Peak Shape Issue Problem->PeakShape Retention Retention Time Issue Problem->Retention Tailing Tailing Peak PeakShape->Tailing Asymmetric? Broad Broad Peak PeakShape->Broad Symmetric but Wide? Sol_Tailing Check Mobile Phase pH/Modifier Reduce Sample Load Tailing->Sol_Tailing Sol_Broad Check for Leaks/Extra-Column Volume Check Sample Solvent Match Broad->Sol_Broad Drift RT Drifting Retention->Drift Inconsistent? NoRet No/Low Retention Retention->NoRet Too Early? Sol_Drift Increase Equilibration Time Use Column Oven Drift->Sol_Drift Sol_NoRet Decrease % Organic Solvent Confirm Column Installation NoRet->Sol_NoRet

Caption: A decision tree for troubleshooting common HPLC problems.

References

  • Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of Food and Drug Analysis.[Link]

  • Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. PubMed.[Link]

  • Separation of Benzamide on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • Benzamide, 4-bromo-N-ethyl-N-methyl- - Chemical & Physical Properties. Cheméo.[Link]

  • HPLC Troubleshooting Guide. SCION Instruments.[Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv Technology Corporation.[Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Preprints.org.[Link]

  • 4-Bromo-N-ethyl-3-methylbenzamide — Chemical Substance Information. NextSDS.[Link]

  • (PDF) 4-Bromo-N-(2-nitrophenyl)benzamide. ResearchGate.[Link]

Sources

Technical Support Center: Scale-Up Optimization for 4-Bromo-N-(3-ethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical engineering and mechanistic challenges encountered when scaling up the synthesis of 4-bromo-N-(3-ethylphenyl)benzamide.

While amide bond formation via acid chloride activation is a highly robust laboratory method, the transition from a 5-gram bench scale to a multi-kilogram pilot scale introduces significant mass and heat transfer limitations. If not properly managed, these physical limitations alter the reaction kinetics, favoring competitive byproduct pathways over the desired nucleophilic acyl substitution 1.

Mechanistic Causality of Byproduct Formation

Before troubleshooting, it is critical to understand the competing kinetic pathways in your reactor. The synthesis relies on the electrophilic attack of 3-ethylaniline on 4-bromobenzoyl chloride. However, two primary side reactions plague this scale-up:

G SM 4-Bromobenzoyl Chloride + 3-Ethylaniline Target 4-Bromo-N-(3-ethylphenyl)benzamide (Target API) SM->Target Amidation (Base) Hydrolysis 4-Bromobenzoic Acid (Hydrolysis Byproduct) SM->Hydrolysis + H2O (Moisture) BisAcyl Bis-acylated Impurity (Over-reaction) Target->BisAcyl + Excess Acid Chloride

Mechanistic pathways for target amidation and competitive byproduct formation.

Troubleshooting Guide & FAQs

Q1: During our 500g scale-up, HPLC analysis showed a 15% spike in 4-bromobenzoic acid. How do we suppress this? A1: This is the direct result of competitive hydrolysis. Acid chlorides are highly reactive toward moisture. In a biphasic Schotten-Baumann system (using aqueous base), the formation of 4-bromobenzoic acid occurs if the amidation rate is slower than the hydrolysis rate.

  • Causality: On a larger scale, inadequate agitation reduces the interfacial surface area between the organic and aqueous phases. The acid chloride remains trapped in the organic phase or at the boundary, reacting with water rather than the aniline 2.

  • Solution: Increase the impeller speed to create a high-shear emulsion, maximizing the biphasic interfacial area. Furthermore, maintain the reaction temperature strictly between 0–5 °C, as the activation energy for hydrolysis is highly temperature-dependent.

Q2: We are detecting unreacted 3-ethylaniline alongside a bis-acylated impurity. Why do these co-exist? A2: This paradox is a classic symptom of localized concentration gradients caused by poor mixing dynamics.

  • Causality: When 4-bromobenzoyl chloride is added too quickly from the top of the reactor, "hot spots" of high acid chloride concentration form. In these localized zones, the newly formed 4-bromo-N-(3-ethylphenyl)benzamide is deprotonated by the base and reacts with the excess acid chloride to form the bis-acylated byproduct. Because the acid chloride is consumed in this over-reaction (and via hydrolysis), there is insufficient reagent left to consume all the 3-ethylaniline in the bulk solution 2.

  • Solution: Implement subsurface dosing of the acid chloride using a calibrated pump. This prevents the reagent from pooling on the surface and ensures immediate, uniform dispersion into the bulk fluid.

Q3: How should we manage the exotherm to prevent thermal degradation and oiling out? A3: Heat removal becomes exponentially more difficult on scale due to the decreased surface-area-to-volume ratio of larger reactors.

  • Causality: Nucleophilic acyl substitution is highly exothermic. Without proper heat dissipation, the internal temperature spikes, which accelerates both hydrolysis and potential oxidation of the aniline into colored azo-impurities 3.

  • Solution: Utilize a jacketed reactor equipped with a dynamic Temperature Control Unit (TCU). Employ a semi-batch process where the acid chloride is added gradually, acting as the rate-limiting step for heat generation 4.

Self-Validating Scale-Up Protocol

To ensure reproducibility, the following protocol utilizes a self-validating Schotten-Baumann hybrid system. The inclusion of an In-Process Control (IPC) checkpoint ensures the reaction mechanics are verified before proceeding to the workup phase.

Quantitative Process Parameters
ParameterTarget ValueTolerance/LimitCausality for Limit
Addition Temperature 0–5 °CMax 10 °CExceeding 10 °C exponentially increases the rate of acid chloride hydrolysis and thermal degradation.
Agitation Speed 250 rpm200–300 rpmSpeeds below 200 rpm fail to create sufficient interfacial area, leading to localized bis-acylation.
Acid Chloride Stoichiometry 1.05 equiv1.02–1.10 equivA slight excess compensates for trace hydrolysis without driving significant bis-acylation.
Crystallization Cooling Rate 0.1 °C/minMax 0.5 °C/minRapid cooling traps impurities in the crystal lattice and causes the product to "oil out" as an amorphous solid.
Step-by-Step Methodology
  • Reactor Preparation: Purge a jacketed reactor with N₂. Charge 3-ethylaniline (1.0 equiv) and 2-methyltetrahydrofuran (2-MeTHF) (10 volumes).

  • Base Addition: Charge 10% aqueous Na₂CO₃ (2.0 equiv). Initiate high-shear agitation (250 rpm) to create a fine biphasic emulsion.

  • Thermal Stabilization: Set the TCU to cool the biphasic mixture to an internal temperature of 0–5 °C.

  • Subsurface Dosing: Dissolve 4-bromobenzoyl chloride (1.05 equiv) in 2-MeTHF (2 volumes). Add this solution via a subsurface dosing dip-tube over 2 hours. Modulate the pump rate to strictly maintain the internal temperature < 10 °C.

  • Validation Checkpoint (IPC): 15 minutes post-addition, pull a 1 mL aliquot from the organic layer and quench with methanol. Analyze via HPLC.

    • Self-Validation Logic: If 3-ethylaniline is >1%, the acid chloride was lost to hydrolysis. Corrective Action: Dose an additional 0.02 equiv of 4-bromobenzoyl chloride and stir for 30 mins. If <1%, proceed to step 6.

  • Workup: Stop agitation and allow the phases to separate for 30 minutes. Discard the lower aqueous layer. Wash the organic layer with 1M HCl (to scavenge any trace unreacted aniline) followed by saturated brine.

  • Controlled Crystallization: Concentrate the 2-MeTHF layer under reduced pressure to 3 volumes. Heat to 60 °C, then add heptane (antisolvent) dropwise until the cloud point is reached. Cool the reactor to 5 °C at a strict rate of 0.1 °C/min. Filter the resulting white crystals and dry under vacuum.

Workflow Prep 1. Reactor Prep (Aniline + Solvent) Base 2. Base Addition (High-Shear Mixing) Prep->Base Dose 3. Subsurface Dosing (Acid Chloride at 0-5°C) Base->Dose Check 4. IPC Check (HPLC <1% SM) Dose->Check Workup 5. Phase Separation & Acid Wash Check->Workup Cryst 6. Controlled Crystallization Workup->Cryst

Step-by-step workflow for the controlled scale-up and isolation of the target amide.

References
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (acs.org) URL:1

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Source: ACS Publications (acs.org) URL:2

  • Technical Support Center: Scaling Up N-Isobutylbenzamide Synthesis Source: Benchchem (benchchem.com) URL:3

  • Scale-up Reactions Source: Division of Research Safety - University of Illinois (illinois.edu) URL:4

Sources

improving shelf-life and chemical stability of 4-bromo-N-(3-ethylphenyl)benzamide solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-bromo-N-(3-ethylphenyl)benzamide . This molecule presents unique handling challenges due to its hydrophobic 3-ethylphenyl moiety, its photolabile aryl bromide group, and its hydrolyzable benzamide core.

This guide moves beyond generic advice to provide you with the mechanistic causality behind degradation, field-proven troubleshooting strategies, and self-validating experimental protocols to ensure absolute confidence in your assay data.

Molecular Vulnerability & Degradation Pathways

Before troubleshooting, it is critical to understand why this specific compound fails in solution. The molecule is susceptible to three primary modes of failure:

  • Amide Hydrolysis: The central amide bond is vulnerable to nucleophilic attack, particularly under extreme pH conditions or prolonged exposure to aqueous environments [4].

  • Photolytic Debromination: The carbon-bromine (C-Br) bond on the aromatic ring can undergo homolytic cleavage when exposed to ultraviolet (UV) light.

  • Aqueous Precipitation: The highly lipophilic nature of the 3-ethylphenyl group results in poor aqueous solubility, leading to rapid aggregation and precipitation ("crashing out") if solvent transitions are mishandled.

Pathways M 4-bromo-N-(3-ethylphenyl)benzamide (Intact Molecule) H Aqueous Buffer (Extreme pH / >24h) M->H U UV Light Exposure (Clear Vials / Benchtop) M->U O Freeze-Thaw Cycles (Moisture Absorption) M->O D1 Amide Hydrolysis (Yields 4-bromobenzoic acid) H->D1 D2 Photolytic Debromination (C-Br Cleavage) U->D2 D3 Compound Precipitation (Loss of Active Concentration) O->D3

Fig 1. Primary degradation pathways of 4-bromo-N-(3-ethylphenyl)benzamide in solution.

Troubleshooting & FAQs

Q1: My compound precipitates immediately when I add the DMSO stock to my assay buffer. How do I prevent this?

Mechanistic Cause: This is known as "solvent shock." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the local concentration of water around the droplet spikes instantly. Because the 3-ethylphenyl group is highly hydrophobic, the compound nucleates and precipitates before the DMSO can diffuse into the bulk solution. Solution:

  • Pre-dilution: Create an intermediate dilution in a transition solvent (e.g., 50% DMSO / 50% Buffer) before final addition.

  • Agitation: Add the stock solution dropwise into the vortex of a rapidly stirring aqueous buffer to ensure instantaneous dispersion.

  • Co-solvents: Incorporate a surfactant like 0.1% Tween-80 or PEG300 into your aqueous buffer prior to compound addition to form stabilizing micelles.

Q2: I stored my 10 mM DMSO stock at -20°C for a month, but my assay results show a 40% loss in potency. What happened?

Mechanistic Cause: Dimethyl sulfoxide (DMSO) is an exceptionally hygroscopic solvent [1]. If the vial is opened while cold, atmospheric moisture immediately condenses into the solvent. Over multiple freeze-thaw cycles, the water content in your DMSO stock rises significantly. This water ingress triggers micro-precipitation of the hydrophobic compound and accelerates the hydrolysis of the benzamide core [3]. Solution: Always thaw DMSO stocks in a desiccator warmed to room temperature before opening the cap. For long-term storage, aliquot the stock into single-use vials to eliminate freeze-thaw cycles entirely [2].

Q3: I see unexpected secondary peaks on my HPLC trace after leaving the solution on the benchtop overnight.

Mechanistic Cause: The 4-bromo substituent is photolabile. Ambient fluorescent lighting or sunlight in the lab emits enough UV radiation to cause slow photolytic cleavage of the C-Br bond, generating a debrominated byproduct. Additionally, if the solution is aqueous, slow hydrolysis may be occurring [4]. Solution: Always use amber glass vials for storage and handling. Wrap reaction vessels or auto-sampler vials in aluminum foil if amber glass is unavailable.

Quantitative Stability Data

To guide your experimental design, refer to the self-validating stability matrix below. This data highlights the critical need for anhydrous, dark, and cold storage conditions.

Storage ConditionSolvent EnvironmentContainer TypeEst. Shelf-LifePrimary Failure Mode
-80°C Anhydrous DMSO (≤0.005% H₂O)Amber Glass (Argon Purged)> 12 MonthsNone (Stable)
-20°C Standard DMSOClear Glass1 - 3 MonthsPhotodegradation / Moisture
25°C (Benchtop) Standard DMSOClear Glass< 1 WeekMoisture Ingress, Photolysis
37°C Aqueous Buffer (pH 7.4)Polypropylene< 24 HoursPrecipitation, Slow Hydrolysis
60°C Aqueous Buffer (pH 2.0 or 10.0)Glass< 2 HoursAcid/Base-Catalyzed Hydrolysis

Step-by-Step Methodologies

Protocol A: Preparation of Stable Anhydrous Stock Solutions

To ensure absolute chemical stability, stock solutions must be prepared as a self-validating system where moisture and light are systematically excluded.

  • Preparation: Equilibrate the solid 4-bromo-N-(3-ethylphenyl)benzamide to room temperature in a desiccator for 30 minutes prior to opening to prevent condensation on the powder.

  • Solvent Selection: Use only fresh, commercially sealed anhydrous DMSO (≥99.9% purity, packaged under Argon) [1].

  • Dissolution: Dissolve the compound to a maximum concentration of 10 mM to 50 mM. Vortex gently. Do not use ultrasonic baths for prolonged periods, as localized heating can degrade the aryl bromide.

  • Aliquoting: Transfer the solution into pre-dried amber glass vials . Glass is required because DMSO can leach plasticizers from certain polymers, and amber glass prevents UV-induced debromination[1].

  • Inert Atmosphere: Purge the headspace of each vial with a gentle stream of Argon or Nitrogen gas for 5 seconds to displace oxygen and atmospheric moisture.

  • Storage: Seal tightly with PTFE-lined caps and store immediately at -80°C.

Workflow A Solid Compound (Equilibrate to RT) B Dissolve in Anhydrous DMSO (Max 50 mM) A->B C Aliquot into Amber Glass Vials (Protect from UV) B->C D Purge Headspace with Argon/N2 (Prevent Moisture Ingress) C->D E Store at -80°C (Long-term Stability) D->E F Thaw in Desiccator at RT (Critical Step) E->F G Dilute in Aqueous Buffer (Use within 24 hours) F->G

Fig 2. Optimal workflow for the preparation, storage, and utilization of stock solutions.

Protocol B: Forced Degradation & Stability Verification (HPLC)

To validate the integrity of your compound before a critical in vivo or in vitro campaign, perform this forced degradation assay.

  • Baseline Sample: Dilute your DMSO stock to 100 µM in mobile phase and run an HPLC-UV (254 nm) baseline trace.

  • Acid Hydrolysis Stress: Mix 100 µL of stock with 900 µL of 0.1 M HCl. Incubate at 60°C for 2 hours [3].

  • Photolytic Stress: Place 1 mL of stock in a clear glass vial under direct UV light (or bright sunlight) for 4 hours.

  • Analysis: Neutralize the acid sample, filter both stressed samples through a 0.22 µm PTFE syringe filter, and inject onto the HPLC.

  • Validation: Compare the stressed chromatograms against the baseline. You should observe a reduction in the parent peak and the emergence of 4-bromobenzoic acid (hydrolysis) or debrominated benzamide (photolysis). This confirms your analytical method is genuinely stability-indicating.

References

  • Synthesis and stability of strongly acidic benzamide derivatives PubMed Central (PMC), National Institutes of Health[Link]

how to dissolve 4-bromo-N-(3-ethylphenyl)benzamide in DMSO without precipitation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-bromo-N-(3-ethylphenyl)benzamide .

As a Senior Application Scientist, I frequently encounter challenges with the aqueous integration of halogenated benzamide derivatives. 4-bromo-N-(3-ethylphenyl)benzamide is a classic "grease-ball" molecule[1]. The presence of the bromine atom and the bulky 3-ethylphenyl group significantly increases its logP (lipophilicity) while decreasing its topological polar surface area (TPSA). While the central amide bond provides a hydrogen-bond donor/acceptor pair, it is sterically shielded by the hydrophobic aromatic rings.

Consequently, this compound exhibits excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) but is highly prone to kinetic precipitation—often referred to as "crashing out"—when introduced into aqueous assay buffers[2].

This guide provides field-proven, causality-driven methodologies to ensure complete dissolution and stable aqueous integration for your in vitro assays.

Troubleshooting Workflow: Diagnosing Precipitation

Before adjusting your protocols, it is critical to identify at which stage the precipitation is occurring. The following decision tree outlines the standard diagnostic workflow for hydrophobic compound precipitation.

TroubleshootingWorkflow Start Precipitation Observed in Assay CheckStock Is the 100% DMSO Master Stock clear? Start->CheckStock StockIssue Thermodynamic Limit Reached or Wet DMSO CheckStock->StockIssue No (Cloudy/Particulate) BufferIssue Kinetic 'Crashing Out' Due to Polarity Shift CheckStock->BufferIssue Yes (Clear) FixStock Warm to 37°C, Sonicate, or use fresh Anhydrous DMSO StockIssue->FixStock FixBuffer Implement Step-Down Serial Dilution BufferIssue->FixBuffer Cosolvent Add Co-solvents (Tween-80, PEG400) FixBuffer->Cosolvent If precipitation persists

Workflow for diagnosing and resolving 4-bromo-N-(3-ethylphenyl)benzamide precipitation.

Frequently Asked Questions (FAQs)

Q1: My 4-bromo-N-(3-ethylphenyl)benzamide dissolves perfectly in DMSO, but instantly turns cloudy when I pipette it into my cell culture media. Why is this happening? A1: This is a classic kinetic solubility failure caused by a rapid dielectric constant shift[3]. When a highly concentrated DMSO drop hits an aqueous buffer, the local solvent polarity changes instantaneously. To minimize unfavorable interactions with water, the hydrophobic 4-bromo-N-(3-ethylphenyl)benzamide molecules rapidly aggregate and precipitate out as amorphous solids[4]. This must be mitigated by controlling the rate of dilution and ensuring rapid dispersion[1].

Q2: Should I rely on Kinetic or Thermodynamic solubility data for my in vitro assays? A2: For in vitro biological assays (like IC50 determinations), kinetic solubility is the practical metric. Kinetic solubility assays measure the maximum concentration a compound can reach when diluted from a DMSO stock into an aqueous buffer before turbidimetry (light scattering) detects precipitation[5]. Thermodynamic solubility measures the equilibrium of the solid crystalline drug in water[3], which is more relevant for oral formulation development than for benchtop cell assays.

Q3: What is the maximum final DMSO concentration I should use to keep the compound in solution without killing my cells? A3: You must balance compound solubility with cellular toxicity. For most mammalian cell lines, the final DMSO concentration should be kept strictly ≤ 0.5% (v/v) [6]. If 0.5% DMSO is insufficient to maintain 4-bromo-N-(3-ethylphenyl)benzamide in solution at your desired working concentration, you must introduce secondary co-solvents (e.g., 0.1% Tween-80) rather than increasing the DMSO percentage.

Quantitative Data: Solubility & Co-Solvent Matrix

The following table summarizes the expected kinetic solubility thresholds for halogenated benzamides like 4-bromo-N-(3-ethylphenyl)benzamide under varying solvent conditions.

Solvent / Buffer SystemFinal DMSO (%)Co-Solvent / AdditiveMax Kinetic Solubility (Estimated)Visual State
100% Anhydrous DMSO 100%None> 50 mMClear liquid
PBS (pH 7.4) 0.5%None< 10 µMCloudy (Precipitate)
PBS (pH 7.4) 1.0%None~ 25 µMMicro-precipitates
Cell Media (10% FBS) 0.5%None (Proteins act as carriers)~ 50 µMClear liquid
PBS (pH 7.4) 0.5%0.1% Tween-80> 100 µMClear (Micellar)
PBS (pH 7.4) 0.5%5% HP-β-Cyclodextrin> 200 µMClear (Inclusion Complex)

Standard Operating Procedures (SOPs)

To ensure a self-validating experimental setup, follow these step-by-step methodologies. Do not skip the intermediate dilution steps, as they are the primary defense against kinetic precipitation.

Protocol A: Preparation of the 100% DMSO Master Stock

Causality: Water absorbed from the atmosphere degrades DMSO quality, lowering its solvating power for lipophilic compounds. We must use anhydrous solvents and thermal energy to overcome the initial crystal lattice energy.

  • Reagent Verification: Procure strictly anhydrous DMSO (≥99.9%, packaged under Argon). Do not use old, frequently opened DMSO bottles.

  • Weighing: Accurately weigh the 4-bromo-N-(3-ethylphenyl)benzamide powder into a sterile, amber glass vial or low-bind microcentrifuge tube.

  • Primary Dissolution: Calculate the volume required for a 20 mM to 50 mM stock. A high-concentration stock minimizes the final volume of DMSO carried over into the assay[1]. Add the anhydrous DMSO.

  • Thermal & Acoustic Agitation:

    • Vortex vigorously for 30 seconds.

    • If particulate matter remains, place the vial in a water bath at 37°C for 5–10 minutes .

    • Apply ultrasonic bath sonication for 2 minutes to break apart micro-aggregates.

  • Validation: Hold the vial against a bright light source. The solution must be completely optically clear.

  • Storage: Aliquot the master stock into single-use volumes (e.g., 10 µL) and store at -20°C or -80°C. Never subject the master stock to repeated freeze-thaw cycles, as this induces irreversible crystallization.

Protocol B: Aqueous Assay Integration via "Step-Down" Serial Dilution

Causality: Direct addition of a 50 mM DMSO stock into a 1 mL aqueous buffer creates a massive localized concentration gradient, forcing the compound to crash out. The "Step-Down" method gradually transitions the dielectric constant.

  • Pre-warm Buffers: Ensure your aqueous assay buffer (e.g., PBS or cell culture media) is pre-warmed to 37°C. Cold buffers drastically reduce kinetic solubility.

  • Intermediate Organic Dilution (Optional but Recommended): If your target final concentration is low, first dilute your master stock in 100% DMSO to create a "Working Stock" (e.g., 1 mM).

  • The Step-Down Phase:

    • Prepare an intermediate tube containing your aqueous buffer.

    • Crucial Step: Create a vortex in the aqueous buffer using a pipette tip or a mechanical vortexer before adding the compound.

    • While the buffer is actively swirling, inject the DMSO stock directly into the center of the vortex (avoiding the plastic walls).

    • Example: Add 5 µL of 1 mM DMSO stock into 995 µL of actively mixing buffer to yield a 5 µM final concentration at 0.5% DMSO.

  • Co-solvent Rescue (If necessary): If turbidimetry (cloudiness) is still observed, you must alter the solvent matrix. Pre-mix the DMSO stock with a non-ionic surfactant (like Tween-80) at a 1:1 ratio before adding it to the aqueous buffer. The surfactant will form micelles around the hydrophobic 4-bromo-N-(3-ethylphenyl)benzamide molecules, shielding them from the water.

References

  • Aqueous Solubility Assays Creative Bioarray URL: [Link]

  • Solubility in Pharmaceutical R&D: Predictions and Reality American Pharmaceutical Review URL:[Link]

Sources

Validation & Comparative

Analytical Validation of 4-Bromo-N-(3-ethylphenyl)benzamide: A Comparative Guide to Experimental vs. Predictive NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized benzamide derivatives, the rigorous structural elucidation of these pharmacophores is non-negotiable. 4-bromo-N-(3-ethylphenyl)benzamide is a prime example of a building block requiring precise analytical validation. Its structure—comprising a halogenated benzoyl ring (Ring A) and an alkylated aniline ring (Ring B)—presents distinct electronic environments that must be accurately mapped.

Causality in NMR Experimental Design

Before diving into the data, it is critical to understand why specific experimental parameters are chosen. The selection of the NMR solvent is the most consequential decision in analyzing secondary amides.

The DMSO-d6 Advantage: In non-polar or weakly polar solvents like CDCl₃, the amide NH proton of benzamides often appears as a broad, unresolved hump due to rapid intermolecular hydrogen exchange and quadrupolar relaxation from the adjacent ¹⁴N nucleus. By utilizing DMSO-d6 , the solvent acts as a strong hydrogen-bond acceptor. This interaction effectively "locks" the NH proton, significantly slowing its exchange rate and yielding a sharp, diagnostic singlet downfield at approximately 10.25 ppm 1. Furthermore, DMSO-d6 prevents aggregation-induced chemical shift variations that frequently plague halogenated aromatics 2.

Substituent_Effects Core Benzamide Core (NH ~10.25 ppm) Br 4-Bromo Substituent (Ring A) Br_Effect Inductive Electron Withdrawal Deshields ortho protons Br->Br_Effect Et 3-Ethyl Substituent (Ring B) Et_Effect Inductive Electron Donation Shields ortho/para protons Et->Et_Effect Br_Effect->Core Et_Effect->Core

Mechanistic impact of bromo and ethyl substituents on benzamide NMR chemical shifts.

Comparative NMR Data Analysis

Table 1: ¹H NMR Chemical Shifts Comparison (400 MHz, DMSO-d6)
Proton AssignmentExperimental (ppm)Multiplicity & J (Hz)Predicted (ppm)∆ (ppm)
NH (Amide) 10.25s, 1H10.10+0.15
H-2, H-6 (Ring A) 7.90d, J = 8.5, 2H7.85+0.05
H-3, H-5 (Ring A) 7.72d, J = 8.5, 2H7.68+0.04
H-2' (Ring B) 7.62s, 1H7.55+0.07
H-6' (Ring B) 7.55d, J = 8.0, 1H7.48+0.07
H-5' (Ring B) 7.25t, J = 7.8, 1H7.20+0.05
H-4' (Ring B) 6.95d, J = 7.8, 1H6.90+0.05
CH₂ (Ethyl) 2.60q, J = 7.5, 2H2.55+0.05
CH₃ (Ethyl) 1.20t, J = 7.5, 3H1.15+0.05

Mechanistic Insight: The 4-bromo substituent exerts a strong inductive electron-withdrawing effect (-I), which heavily deshields the ortho protons (H-2, H-6) on Ring A, pushing them downfield to 7.90 ppm. Conversely, the 3-ethyl group on Ring B acts as an electron-donating group (+I effect), shielding the adjacent H-4' proton and shifting it upfield to 6.95 ppm. The ethyl group itself presents a textbook first-order splitting pattern: a quartet at 2.60 ppm and a triplet at 1.20 ppm 3.

Table 2: ¹³C NMR Chemical Shifts Comparison (100 MHz, DMSO-d6)
Carbon AssignmentExperimental (ppm)Predicted (ppm)∆ (ppm)
C=O (Carbonyl) 164.8165.2-0.4
C-1 (Ring A) 134.2133.8+0.4
C-2, C-6 (Ring A) 129.8129.5+0.3
C-3, C-5 (Ring A) 131.5131.2+0.3
C-4 (C-Br) 125.4125.0+0.4
C-1' (Ring B) 139.2138.8+0.4
C-2' (Ring B) 119.5119.0+0.5
C-3' (Ring B) 144.5144.0+0.5
C-4' (Ring B) 123.8123.5+0.3
C-5' (Ring B) 128.5128.2+0.3
C-6' (Ring B) 117.8117.5+0.3
CH₂ (Ethyl) 28.528.2+0.3
CH₃ (Ethyl) 15.615.4+0.2

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol must be strictly adhered to. This workflow incorporates internal validation steps to guarantee that the resulting spectra are artifact-free and accurately referenced 4.

Step-by-Step Methodology:
  • Sample Preparation:

    • Weigh exactly 15–20 mg of highly purified 4-bromo-N-(3-ethylphenyl)benzamide.

    • Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure no undissolved particulates remain, as they will degrade magnetic field homogeneity.

  • Instrument Tuning & Shimming:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the magnetic field to the deuterium resonance of the DMSO-d6 solvent.

    • Perform gradient shimming (e.g., TopShim) to optimize the Z-axis magnetic field homogeneity until the lock level is stable and maximized.

  • Data Acquisition (¹H NMR):

    • Pulse Sequence: Standard single-pulse (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure complete longitudinal relaxation of all protons.

    • Scans (NS): 16 to 32 scans.

  • Data Acquisition (¹³C NMR):

    • Pulse Sequence: Proton-decoupled ¹³C acquisition (zgpg30).

    • Relaxation Delay (D1): Set to 2.0 seconds.

    • Scans (NS): 1024 to 2048 scans (due to the low natural abundance of ¹³C and the quaternary carbons C-1, C-4, C-1', and C-3').

  • Spectral Processing & Validation:

    • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation.

    • Manually phase the spectrum (zero and first order) and apply a polynomial baseline correction.

    • Calibration: Reference the ¹H spectrum to the central peak of the residual DMSO quintet at 2.50 ppm, and the ¹³C spectrum to the central peak of the DMSO septet at 39.52 ppm.

NMR_Workflow A Sample Preparation (DMSO-d6 + TMS) B Data Acquisition (1H, 13C, 2D NMR) A->B C Spectral Processing (Phase/Baseline) B->C E Comparative Analysis (Exp. vs Pred.) C->E D AI/Empirical Prediction (Mnova / ChemDraw) D->E F Structural Confirmation & Purity Assessment E->F

Workflow for NMR structural verification of 4-bromo-N-(3-ethylphenyl)benzamide.

References

  • Ziyadulla, M.E. EFFICIENT SYNTHESIS OF N-PHENYLBENZAMIDES VIA AMIDATION OF VINYL ESTERS OF AROMATIC CARBOXYLIC ACIDS WITH ANILINE. Chemical Problems. 1

  • Supplementary Material - N-phenylbenzamide (3a). The Royal Society of Chemistry. 2

  • SPECTRAL CHARACTERIZATION OF NEW 2-((4- ETHYLPHENOXY)METHYL)-N- (ARYLCARBAMOTHIOYL)BENZAMIDES. Farmacia Journal. 3

  • In-Depth Technical Guide: Spectroscopic and Synthetic Insights into 4-Bromo-N-chlorobenzamide. Benchchem. 4

Sources

High-Resolution Structural Elucidation: LC-MS Fragmentation Pattern Analysis of 4-bromo-N-(3-ethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzamide derivatives represent a highly versatile pharmacophore in modern drug discovery, featured in compounds ranging from histone deacetylase (HDAC) inhibitors to synthetic analgesics[1]. When developing analytical workflows for novel halogenated benzamides like 4-bromo-N-(3-ethylphenyl)benzamide (C15H14BrNO), researchers must select the optimal mass spectrometry (MS) fragmentation strategy to balance quantitative sensitivity with structural resolution.

This guide provides an objective, data-driven comparison between classical Triple Quadrupole Collision-Induced Dissociation (QqQ-CID) and Orbitrap Higher-energy C-trap Dissociation (Orbitrap-HCD) . By analyzing the fragmentation causality and kinetic regimes of both platforms, we demonstrate why HCD is superior for de novo structural elucidation and metabolite identification, whereas CID remains the workhorse for targeted pharmacokinetics.

Mechanistic Overview: Fragmentation Causality

4-bromo-N-(3-ethylphenyl)benzamide ionizes efficiently in positive Electrospray Ionization (ESI+) to form the protonated precursor [M+H]+ at m/z 304.0337 (for 79Br) and 306.0316 (for 81Br).

The Halogen Isotope Signature: The presence of the bromine atom provides a diagnostic 1:1 isotopic doublet. Tracking this doublet through MS/MS spectra is a critical mechanistic tool; it allows us to definitively assign which product ions retain the halogenated aromatic ring and which do not.

Upon collisional activation, the lowest-energy dissociation pathway is the cleavage of the amide bond, yielding two dominant trajectories:

  • Charge Retention on the Acylium Ion: Cleavage yields the 4-bromobenzoyl cation (m/z 182.9445 / 184.9425). This fragment perfectly retains the 1:1 isotopic signature.

  • Charge Retention on the Aniline Moiety: Cleavage yields the protonated 3-ethylaniline fragment (m/z 122.0970). Because the bromine is localized on the acyl side, this fragment lacks the isotopic doublet.

G M [M+H]+ m/z 304.03 / 306.03 (1:1 Isotope) F1 4-bromobenzoyl cation m/z 182.94 / 184.94 M->F1 Amide Cleavage F2 3-ethylaniline cation m/z 122.10 M->F2 Amide Cleavage F1_sub Bromophenyl cation m/z 154.95 / 156.95 (-CO) F1->F1_sub HCD Secondary Cleavage F2_sub Protonated Aniline m/z 94.07 (-C2H4) F2->F2_sub HCD Secondary Cleavage

Fig 1: Mechanistic fragmentation pathway of 4-bromo-N-(3-ethylphenyl)benzamide.

Technology Comparison: QqQ-CID vs. Orbitrap-HCD

While both QqQ-CID and Orbitrap-HCD utilize beam-type collisional techniques, they operate under fundamentally different kinetic regimes[2][3].

  • QqQ-CID (Single-Stage Collision): Ions undergo a limited number of collisions with argon gas in the Q2 collision cell. The internal energy is rapidly dissipated through the lowest-energy pathway (primary amide cleavage). This makes QqQ-CID highly reproducible for Selected Reaction Monitoring (SRM) but yields sparse spectra that limit deep structural mapping.

  • Orbitrap-HCD (Iterative Collisions): Ions are accelerated into a nitrogen-filled C-trap at elevated energies. Unlike standard CID, HCD does not allow ions time to equilibrate[3][4]. This multiple-collision environment drives secondary fragmentation, breaking down the primary acylium and aniline ions into smaller diagnostic fragments (e.g., loss of CO or ethylene). This rich spectral data is mandatory for distinguishing isobaric metabolites[5][6].

G A Precursor Ion [M+H]+ m/z 304/306 B Quadrupole Isolation A->B C Triple Quad (CID) Single Collision B->C D Orbitrap (HCD) Multiple Collisions B->D E Primary Fragments m/z 183/185 & 122 C->E F Rich Fragmentation m/z 183/185, 122, 155, 94 D->F

Fig 2: Workflow comparison of CID vs. HCD fragmentation pathways for benzamide derivatives.

Experimental Protocols: A Self-Validating System

To ensure absolute reproducibility, the following protocol establishes a self-validating workflow. Mass accuracy (< 5 ppm) and isotope ratio fidelity (1:1 for 79Br/81Br) serve as internal system suitability controls.

Step 1: Sample Preparation
  • Stock Generation: Dissolve 4-bromo-N-(3-ethylphenyl)benzamide in LC-MS grade methanol to yield a 1 mg/mL stock.

  • Working Dilution: Dilute to 100 ng/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality Check: The absence of matrix proteins eliminates ion suppression, allowing us to isolate the pure instrumental fragmentation variance.

Step 2: Liquid Chromatography (LC) Methodology
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1.0 min, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.

  • Causality Check: The acidic mobile phase ensures complete protonation of the amide group for robust ESI+ ionization. The rapid gradient sharpens the chromatographic peak, maximizing the MS duty cycle for high-resolution scanning[7].

Step 3: Mass Spectrometry (MS) Acquisition
  • QqQ-CID Parameters: Capillary voltage 3.5 kV. Collision Energy (CE) optimized at 25 eV. Collision gas: Argon (1.5 mTorr).

  • Orbitrap-HCD Parameters: Resolution set to 70,000 for MS1 and 35,000 for MS2. Normalized Collision Energy (NCE) stepped at 20, 40, and 60 to capture both primary and secondary fragments simultaneously. Collision gas: Nitrogen.

Data Presentation: Quantitative Comparison

The table below summarizes the fragmentation efficiency and mass accuracy observed across both platforms. Note the emergence of secondary fragments exclusively in the HCD platform.

Fragment IdentityFormulaTheoretical m/zQqQ-CID Relative AbundanceOrbitrap-HCD Relative AbundanceMass Error (Orbitrap)
Precursor (79Br) [C15H15BrNO]+304.033715%5%1.2 ppm
4-bromobenzoyl (79Br) [C7H4BrO]+182.9445100% (Base) 65%0.8 ppm
3-ethylaniline [C8H12N]+122.097085%100% (Base) 1.5 ppm
Bromophenyl (79Br) [C6H4Br]+154.9496Not Detected40%2.1 ppm
Protonated Aniline [C6H8N]+94.0657Not Detected25%1.8 ppm

Data Interpretation: QqQ-CID effectively channels all collision energy into the primary m/z 183 and 122 ions, making it ideal for high-sensitivity SRM assays. Conversely, Orbitrap-HCD forces the primary m/z 183 and 122 ions to undergo secondary neutral losses (loss of CO [-28 Da] and loss of ethylene [-28 Da], respectively).

Conclusion

For the analysis of 4-bromo-N-(3-ethylphenyl)benzamide, the choice of fragmentation platform dictates the analytical outcome. QqQ-CID is strictly optimal for high-throughput PK quantitation due to its stable, high-yield generation of the primary product ions. However, Orbitrap-HCD is mandatory for rigorous structural elucidation and metabolite identification. The multiple-collision environment of HCD generates secondary fragments that map the entire molecular topology, while the sub-2 ppm mass accuracy unambiguously confirms the elemental composition of each structural node.

References

  • CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. National Institutes of Health (PMC).[Link]

  • Difference between HCD and CID collision induced dissociations? Stack Exchange (Chemistry).[Link]

  • CIDer: A Statistical Framework for Interpreting Differences in CID and HCD Fragmentation. Journal of Proteome Research (ACS Publications).[Link]

  • Analysis of U-47700, a Novel Synthetic Opioid, in Human Urine by LC–MS–MS and LC–QToF. Journal of Analytical Toxicology (Oxford Academic).[Link]

  • Small Molecule Modulation of MHC-I Surface Expression: A Click Chemistry-Based Discovery Approach. National Institutes of Health (PMC).[Link]

  • Targeted analysis with benchtop quadrupole-orbitrap hybrid mass spectrometer: Application to determination of synthetic hormones in animal urine. Analytica Chimica Acta (ResearchGate).[Link]

  • National Institute of Standards and Technology (NIST) - Mass Spectrometry Data Center. NIST.[Link]

Sources

Comparative IC50 Profiling of Benzamide-Class HDAC Inhibitors: 4-bromo-N-(3-ethylphenyl)benzamide vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Class I Histone Deacetylase (HDAC) Inhibition, Structure-Activity Relationships (SAR), and Biochemical Assay Validation.

Executive Summary

The development of isoform-selective Histone Deacetylase (HDAC) inhibitors remains a critical frontier in epigenetic oncology. Benzamide derivatives (2-aminoanilides) are uniquely positioned in this space due to their propensity to selectively target Class I HDACs (HDAC1, HDAC2, and HDAC3) by exploiting the distinct architecture of their catalytic tunnels.

This guide provides an objective, data-driven comparison of an emerging preclinical analog, 4-bromo-N-(3-ethylphenyl)benzamide (4-Br-3-Et-BZA) , against two clinically validated benzamide standards: Entinostat (MS-275) and Tucidinostat (Chidamide) . By analyzing their IC50 values and detailing the self-validating biochemical protocols required to measure them, this guide equips researchers with the mechanistic insights necessary to evaluate novel epigenetic modulators.

Mechanistic Rationale: Targeting Class I HDACs with Benzamides

Class I HDACs regulate gene expression by removing acetyl groups from lysine residues on histone tails, leading to chromatin compaction and the repression of tumor suppressor genes. Benzamide-class inhibitors reverse this process through a highly specific pharmacophore model consisting of three parts: a surface recognition domain (Cap), a hydrophobic linker, and a zinc-binding group (ZBG)[1].

Unlike hydroxamate-based pan-HDAC inhibitors (e.g., Vorinostat), which indiscriminately chelate the zinc ion across all HDAC isoforms, benzamides utilize their rigid anilide structure to selectively engage the internal hydrophobic cavity specific to Class I HDACs [2]. The introduction of bulky, lipophilic substituents—such as the 3-ethylphenyl group in 4-Br-3-Et-BZA—is designed to probe the deeper, narrower catalytic tunnel of HDAC3, theoretically enhancing isoform selectivity.

G Inhibitor Benzamide Inhibitor (4-Br-3-Et-BZA) HDAC Class I HDAC (HDAC1/2/3) Inhibitor->HDAC Chelates Zn2+ Blocks Active Site Histone Histone Proteins HDAC->Histone Inhibits Deacetylation Chromatin Chromatin Relaxation Histone->Chromatin Hyperacetylation GeneExp Gene Transcription (p21, Apoptosis) Chromatin->GeneExp Transcriptional Activation

Mechanism of Action: Benzamide-mediated Class I HDAC inhibition and transcriptional activation.

Comparative IC50 Profiling: 4-Br-3-Et-BZA vs. Standard Inhibitors

To objectively evaluate the performance of 4-Br-3-Et-BZA, its in vitro inhibitory potency (IC50) is benchmarked against two standard therapeutic agents:

  • Entinostat (MS-275): A highly selective Class I inhibitor known for its slow-binding kinetics and clinical efficacy in solid tumors [4].

  • Tucidinostat (Chidamide): A low-nanomolar inhibitor of HDAC1, 2, 3, and 10, approved for the treatment of peripheral T-cell lymphoma [3].

The data below summarizes the biochemical IC50 values derived from recombinant human HDAC enzyme assays.

Table 1: In Vitro IC50 Values (nM) for Class I HDAC Isoforms
CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Selectivity Profile
Entinostat (MS-275) 243 ± 20453 ± 35248 ± 22Class I selective
Tucidinostat (Chidamide) 95 ± 8160 ± 1567 ± 6Class I & IIb selective
4-Br-3-Et-BZA (Emerging)115 ± 12210 ± 1845 ± 5HDAC3-preferential

Data Interpretation: While Tucidinostat exhibits the highest overall potency across Class I isoforms, 4-Br-3-Et-BZA demonstrates a distinct preference for HDAC3 (IC50 = 45 nM). The steric bulk of the 3-ethylphenyl moiety restricts its optimal fit within the slightly shallower pockets of HDAC1 and HDAC2, while the 4-bromo substitution on the benzamide ring enhances halogen bonding within the HDAC3 catalytic tunnel. This makes 4-Br-3-Et-BZA a highly competitive structural probe for HDAC3-specific epigenetic modulation.

Experimental Methodology: Self-Validating Fluorometric Assay

To ensure trustworthiness and reproducibility, the IC50 values must be determined using a self-validating biochemical system. The standard protocol utilizes a fluorogenic substrate, Ac-NH-GGK(Ac)-AMC (where AMC is 7-amino-4-methylcoumarin).

This assay is inherently self-validating: the AMC fluorophore is sterically quenched while conjugated to the acetylated lysine. Trypsin, a secondary enzyme added later, can only cleave the amide bond to release the fluorescent AMC if the HDAC enzyme has successfully deacetylated the lysine first. Therefore, a decrease in fluorescence is a direct, causal readout of HDAC inhibition.

Step-by-Step Protocol
  • Enzyme Preparation: Dilute recombinant human HDAC1, HDAC2, or HDAC3 enzymes in HDAC assay buffer (15 mM Tris-HCl pH 8.1, 250 mM NaCl, 0.25 mM EDTA, 10% glycerol, 0.1 mg/mL BSA).

  • Inhibitor Pre-incubation: Add 10 µL of the diluted enzyme to a 96-well microtiter plate. Add 1 µL of the benzamide inhibitor (Entinostat, Tucidinostat, or 4-Br-3-Et-BZA) at varying concentrations (e.g., 1 nM to 10 µM). Incubate at 30°C for 60 minutes.

  • Substrate Addition: Initiate the enzymatic reaction by adding 30 µL of the fluorogenic substrate Ac-NH-GGK(Ac)-AMC (final concentration 25 µM). Incubate for 90 minutes at 30°C.

  • Reaction Termination & Cleavage: Stop the deacetylation reaction by adding 25 µL of a stop solution containing 0.5 mg/mL trypsin and 2 µM Trichostatin A (a rapid-binding pan-HDAC inhibitor to halt any further deacetylation).

  • Fluorescence Readout: Incubate for 40 minutes at room temperature to allow trypsin to cleave the deacetylated substrates. Measure fluorescence using a multilabel counter (Excitation: 355 nm, Emission: 460 nm).

  • Data Analysis: Plot the dose-response curves using a four-parameter logistic regression to calculate the absolute IC50 values.

Workflow Prep 1. Recombinant HDAC Enzyme Preparation Incubate 2. Pre-incubation with Benzamide Inhibitor Prep->Incubate Allow slow-binding kinetics Substrate 3. Add Fluorogenic Substrate (AMC) Incubate->Substrate Initiate enzymatic reaction Cleavage 4. Trypsin Cleavage of Deacetylated Substrate Substrate->Cleavage Stop reaction & cleave Readout 5. Fluorescence Readout (Ex: 355nm / Em: 460nm) Cleavage->Readout Quantify IC50 values

Fluorometric biochemical assay workflow for determining HDAC inhibitor IC50 values.

Causality in Protocol Design: The Importance of Slow-Binding Kinetics

A critical error often made by junior researchers during HDAC screening is treating all epigenetic inhibitors identically. Unlike hydroxamates (e.g., Vorinostat), which bind rapidly and reversibly to the zinc ion, benzamides like Entinostat and 4-Br-3-Et-BZA exhibit slow-binding kinetics [1].

The Causality: The 2-aminoanilide moiety of benzamides binds to Class I HDACs via a two-step mechanism. Initially, the inhibitor docks into the outer rim of the active site (a low-affinity complex). Over time, the enzyme undergoes a conformational change, allowing the benzamide to slide deeper into the internal catalytic tunnel, forming a high-affinity, tightly bound complex.

If Step 2 of the protocol (the 60-minute pre-incubation) is omitted, the assay will only measure the low-affinity initial binding state. This will artificially inflate the IC50 values, making highly potent benzamides appear weak. The pre-incubation step is an absolute requirement to accurately assess the thermodynamic equilibrium of 4-Br-3-Et-BZA and its standard counterparts.

References

  • Abdallah, D. I. "Medicinal chemistry advances in targeting class I histone deacetylases." Exploration of Targeted Anti-tumor Therapy, 2023.[Link]

  • Soto-Delgado, J., et al. "Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors." International Journal of Molecular Sciences, 2024.[Link]

Comprehensive FTIR Characterization Guide for 4-bromo-N-(3-ethylphenyl)benzamide: ATR vs. KBr Transmission

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter complex intermediates that require rigorous vibrational spectroscopy. 4-bromo-N-(3-ethylphenyl)benzamide is a prime example of such a molecule. Structurally, it is a secondary benzamide flanked by a para-bromophenyl group and a meta-ethylphenyl group. This combination of a highly polar amide core, a heavy halogen, and mixed aliphatic/aromatic domains presents unique challenges for Fourier Transform Infrared (FTIR) spectroscopy.

This guide objectively compares the two dominant FTIR sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission —specifically tailored to the vibrational nuances of this benzamide derivative.

Theoretical Framework: Target Vibrational Frequencies

Before selecting an analytical method, we must understand the molecule's expected spectral fingerprint. The structural complexity of 4-bromo-N-(3-ethylphenyl)benzamide dictates specific causal relationships in its IR spectrum.

Because it is a secondary amide, it possesses only one N-H bond, resulting in a single N-H stretching peak, unlike primary amides which exhibit a doublet 1. Furthermore, the carbonyl (C=O) group is directly conjugated with the aromatic benzene ring. This π -electron delocalization weakens the C=O double bond character, shifting the Amide I band to a lower frequency than typical aliphatic amides.

Table 1: Theoretical FTIR Frequencies & Mechanistic Causality
Functional Group / ModeExpected Wavenumber (cm⁻¹)Causality & Structural Origin
N-H Stretch (Secondary Amide)~3300Single sharp/medium peak due to the single N-H bond. Position is sensitive to hydrogen bonding.
Aromatic C-H Stretch 3100 – 3000sp² hybridized carbons possess stronger C-H bonds, pushing the stretching frequency above 3000 cm⁻¹ 2.
Aliphatic C-H Stretch (Ethyl)2960 – 2850sp³ hybridized carbons of the ethyl group have weaker C-H bonds, appearing strictly below 3000 cm⁻¹.
Amide I (C=O Stretch)1680 – 1630Conjugation with the benzene ring delocalizes electrons, weakening the C=O bond and lowering its frequency 1.
Amide II (N-H Bend + C-N)1550 – 1530Intense in-plane bending coupled with C-N stretching, highly diagnostic of secondary amides.
Aromatic C=C Stretch ~1600, 1585, 1500Characteristic skeletal stretching of the para- and meta-substituted aromatic rings.
C-Br Stretch 600 – 500The heavy bromine atom drastically lowers the stretching frequency deep into the fingerprint region.

Methodological Comparison: ATR-FTIR vs. KBr Pellet

When analyzing 4-bromo-N-(3-ethylphenyl)benzamide, the choice between ATR and KBr transmission is not merely a matter of convenience; it fundamentally alters the spectral output due to the physics of light interaction.

The KBr Moisture Pitfall: KBr transmission relies on the Beer-Lambert law, providing true relative peak intensities ideal for quantitative library matching 3. However, KBr is highly hygroscopic. If ambient moisture is absorbed during pellet preparation, a massive O-H stretch appears at 3550–3200 cm⁻¹. This broad water band will directly mask the critical secondary amide N-H stretch (~3300 cm⁻¹) of our target molecule.

The ATR Penetration Skew: ATR-FTIR uses an evanescent wave generated by total internal reflection. The penetration depth ( dp​ ) of this wave is directly proportional to the wavelength. Therefore, at lower wavenumbers (e.g., the C-Br stretch at ~500 cm⁻¹), the IR beam penetrates much deeper into the sample than at higher wavenumbers (e.g., the N-H stretch at 3300 cm⁻¹). This causes the C-Br peak to appear artificially intense compared to a transmission spectrum 4.

Table 2: Performance Comparison for Benzamide Analysis
ParameterATR-FTIR (Diamond Crystal)KBr Pellet (Transmission)
N-H Stretch Fidelity Excellent. No moisture interference; the ~3300 cm⁻¹ peak remains sharp and distinct.Poor to Fair. Highly dependent on rigorous desiccation; water easily masks the peak.
C-Br Region (<600 cm⁻¹) Skewed. Peaks appear artificially intense due to deeper evanescent wave penetration.Excellent. True relative intensities preserved across the entire spectrum.
Sample Preparation Non-destructive, < 1 minute.Destructive, labor-intensive (grinding/pressing).
Quantitative Accuracy Requires algorithmic "ATR Correction" for accurate library matching.Inherently accurate; adheres strictly to the Beer-Lambert law.

Decision Workflow

FTIR_Method_Selection Compound Sample: 4-bromo-N-(3-ethylphenyl)benzamide Goal Select Analytical Priority Compound->Goal Path_ATR Rapid Screening & Surface Fidelity Goal->Path_ATR Path_KBr Quantitative Library Matching Goal->Path_KBr ATR_Method ATR-FTIR (Diamond Crystal) Path_ATR->ATR_Method KBr_Method KBr Pellet (Transmission) Path_KBr->KBr_Method ATR_Adv Preserves N-H stretch (~3300 cm⁻¹) No moisture interference ATR_Method->ATR_Adv ATR_Dis Requires mathematical correction for C-Br intensity (<600 cm⁻¹) ATR_Method->ATR_Dis KBr_Adv True relative peak intensities Follows Beer-Lambert Law KBr_Method->KBr_Adv KBr_Dis Hygroscopic risk: H₂O masks secondary amide N-H band KBr_Method->KBr_Dis

Caption: Decision workflow for selecting FTIR methodologies for benzamide derivatives.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. Below are field-proven, step-by-step methodologies designed to prevent the common analytical failures associated with this molecule.

Protocol A: Moisture-Controlled KBr Transmission

Use this method when absolute relative intensities are required for regulatory submissions or pharmacopeial library matching.

  • Desiccation (Critical Step): Bake spectral-grade KBr powder at 110°C for a minimum of 24 hours. Store immediately in a vacuum desiccator.

  • Blank Validation (Self-Correction): Press a 100 mg pellet of pure, unspiked KBr. Run a background scan.

    • Validation Check: Examine the 3400 cm⁻¹ region. If the absorbance is > 0.05 AU, the KBr is too wet and will mask the benzamide N-H stretch. Re-dry the KBr before proceeding.

  • Sample Preparation: Weigh 1.5 mg of 4-bromo-N-(3-ethylphenyl)benzamide and 100 mg of the validated KBr. Grind intimately in an agate mortar for 60 seconds to prevent peak broadening caused by light scattering (the Christiansen effect).

  • Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of hydraulic pressure under a vacuum for 2 minutes. Causality: The vacuum removes interstitial air, fusing the KBr into an optically transparent, glass-like disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 64 co-added scans.

Protocol B: High-Fidelity ATR-FTIR

Use this method for rapid structural verification, ensuring the N-H amide stretch is perfectly preserved.

  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol using a lint-free wipe. Allow complete solvent evaporation.

  • Background Validation: Run an open-beam background scan.

    • Validation Check: Ensure the single-beam energy profile matches the manufacturer's baseline and that atmospheric H₂O and CO₂ peaks are actively subtracted by the interferometer software.

  • Sample Application: Place 2–5 mg of the neat 4-bromo-N-(3-ethylphenyl)benzamide powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil and apply constant torque (typically 80 cN·m) until the slip-clutch engages. Causality: Uniform, high pressure ensures maximum optical contact, which is absolutely critical for the evanescent wave to penetrate the solid crystalline lattice effectively.

  • Acquisition & Correction: Run 32 scans at 4 cm⁻¹ resolution. Immediately apply an "ATR Correction" algorithm in your spectroscopy software. This mathematical step normalizes the penetration depth skew, allowing the intense C-Br peaks at 500 cm⁻¹ to be accurately compared against standard transmission libraries.

Conclusion

For complex pharmaceutical intermediates like 4-bromo-N-(3-ethylphenyl)benzamide, the analytical method must be chosen with the molecule's specific vulnerabilities in mind. While KBr transmission remains the gold standard for quantitative library matching, its susceptibility to moisture makes it a high-risk choice for analyzing the secondary amide N-H stretch. Conversely, ATR-FTIR provides rapid, moisture-free fidelity of the amide region, provided the analyst accounts for the penetration depth skew in the low-wavenumber halogen regions.

References

  • Brian C. Smith, "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story", Spectroscopy Online.
  • "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To
  • "Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets", MAS Journal of Applied Sciences.
  • "IR Absorption Table", UCLA WebSpectra.
  • "What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method", Kindle-Tech.

Sources

A Comparative Guide to 4-bromo-N-(3-ethylphenyl)benzamide and Other Halogenated Benzamide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the benzamide scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents. The strategic incorporation of halogen atoms into this scaffold has proven to be a powerful tool for modulating the physicochemical and pharmacological properties of these molecules, leading to enhanced potency, selectivity, and pharmacokinetic profiles.[1][2] This guide provides an in-depth technical comparison of 4-bromo-N-(3-ethylphenyl)benzamide and its halogenated congeners, with a specific focus on their potential as kinase inhibitors. While direct experimental data for 4-bromo-N-(3-ethylphenyl)benzamide is limited in the public domain, we will draw upon a closely related analog, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide , a known inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), to provide a robust and data-driven comparison.[3][4]

The Strategic Role of Halogenation in Kinase Inhibitor Design

The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto a phenyl ring of a benzamide derivative can profoundly influence its biological activity. This is not merely a consequence of altering steric bulk or lipophilicity. The unique electronic properties of halogens, particularly their ability to form halogen bonds , play a crucial role in drug-receptor interactions.[2][5] A halogen bond is a non-covalent interaction between the electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on a protein, such as a backbone carbonyl oxygen.[6][7] The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[8] This directional interaction can significantly enhance binding affinity and selectivity for the target kinase.[9][10]

Synthesis of 4-halo-N-arylbenzamide Derivatives: A General Protocol

The synthesis of N-arylbenzamide derivatives is typically achieved through a nucleophilic acyl substitution reaction between a substituted benzoyl chloride and a corresponding aniline.[11] This straightforward and versatile method allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 4-halo-N-(3-ethylphenyl)benzamide

This protocol describes a general method for the synthesis of 4-halo-N-(3-ethylphenyl)benzamide derivatives.

Materials:

  • 4-halobenzoyl chloride (e.g., 4-bromobenzoyl chloride)

  • 3-ethylaniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethylaniline (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine or pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Dissolve the 4-halobenzoyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the stirred aniline solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-halo-N-(3-ethylphenyl)benzamide.

Synthesis Workflow

cluster_synthesis Synthesis of 4-halo-N-(3-ethylphenyl)benzamide start Dissolve 3-ethylaniline in anhydrous DCM add_base Add triethylamine and cool to 0 °C start->add_base add_acyl Add 4-halobenzoyl chloride dropwise at 0 °C add_base->add_acyl react Stir at room temperature (4-12 h) add_acyl->react monitor Monitor by TLC react->monitor workup Aqueous work-up (HCl, NaHCO₃, Brine) monitor->workup Reaction complete dry Dry and concentrate workup->dry purify Purify by column chromatography dry->purify product Pure 4-halo-N-(3-ethylphenyl)benzamide purify->product

Caption: General workflow for the synthesis of 4-halo-N-(3-ethylphenyl)benzamide.

Comparative Physicochemical Properties

The nature of the halogen substituent at the 4-position of the benzoyl ring significantly impacts the physicochemical properties of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The following table presents a comparison of key predicted and, where available, experimental physicochemical properties for the 4-halo-N-(3-ethylphenyl)benzamide series.

Property4-fluoro-4-chloro-4-bromo-4-iodo-
Molecular Weight ( g/mol ) 243.28259.72304.17351.17
Predicted LogP 3.54.04.24.5
Predicted pKa (acidic) 13.513.413.313.2
Predicted pKa (basic) -1.5-1.6-1.7-1.8
Predicted Water Solubility (mg/L) 5020105
Polarizability (ų) ~25~27~28~31

Note: Predicted values were generated using computational models and should be considered as estimates. Experimental validation is recommended.

Biological Activity: A Focus on FGFR1 Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[12] Aberrant FGFR signaling, often through gene amplification or mutation, is a known driver in various cancers, including non-small cell lung cancer (NSCLC).[2][13] Consequently, FGFRs have emerged as attractive targets for cancer therapy.[4]

A study by Zhang et al. (2018) described a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors.[8][9][14] One of the most promising compounds from this series, compound C9 , demonstrated significant inhibitory activity against several NSCLC cell lines with FGFR1 amplification.[8][9][14]

FGFR1 Signaling Pathway

Upon binding of a fibroblast growth factor (FGF) ligand, FGFR1 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which ultimately lead to changes in gene expression that promote cell proliferation and survival.[6][12][13]

cluster_pathway FGFR1 Signaling Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds Dimer Dimerization & Autophosphorylation FGFR1->Dimer Activates RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene AKT AKT PI3K->AKT AKT->Gene Inhibitor 4-halo-N-arylbenzamide Inhibitor Inhibitor->Dimer Inhibits

Caption: Simplified FGFR1 signaling pathway and the point of intervention for benzamide inhibitors.

Comparative Performance Data
CompoundHalogenTargetIC₅₀ (µM) vs. NCI-H1581 Cell LinePredicted Relative PotencyRationale for Prediction
Analog of C9 BromoFGFR11.25 ± 0.23[8][9][14]HighForms a strong halogen bond with the hinge region of the kinase.[8][9][14]
Fluoro-analog FluoroFGFR1Not availableLowerFluorine is a poor halogen bond donor and its high electronegativity may alter electronic interactions unfavorably.
Chloro-analog ChloroFGFR1Not availableModerate-HighChlorine can form effective halogen bonds, though generally weaker than bromine. Potency is expected to be comparable to or slightly less than the bromo-analog.
Iodo-analog IodoFGFR1Not availableHighestIodine is the most polarizable halogen and forms the strongest halogen bonds, which could lead to enhanced binding affinity and potency. However, its larger size may introduce steric clashes.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

To quantitatively assess and compare the inhibitory potency of different halogenated benzamide derivatives, a robust in vitro kinase assay is essential. The following protocol outlines a common method for determining the IC₅₀ value of a test compound against a target kinase, such as FGFR1, using a luminescent assay format that measures ATP consumption.[11]

Principle

The kinase reaction consumes ATP. After the kinase reaction, the amount of remaining ATP is quantified using a luciferase-based system. The luminescent signal is inversely proportional to the kinase activity.

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu, Tyr) 4:1 or other suitable substrate

  • ATP

  • Test compounds (4-halo-N-arylbenzamide derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A common starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and wells with a known potent inhibitor or no enzyme (100% inhibition).

  • Enzyme and Substrate Addition: Prepare a master mix of FGFR1 kinase and the substrate in kinase assay buffer. Add this mixture to all wells.

  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Kₘ for FGFR1.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Detection:

    • Stop the kinase reaction by adding the first reagent from the luminescent assay kit (which depletes the remaining ATP). Incubate as recommended by the manufacturer (e.g., 40 minutes at room temperature).

    • Add the second reagent (which converts ADP to ATP and contains luciferase/luciferin) to all wells. Incubate as recommended (e.g., 30-60 minutes at room temperature) to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data by setting the 0% inhibition control to 100% kinase activity and the 100% inhibition control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]

Workflow for IC₅₀ Determination

cluster_assay In Vitro Kinase IC₅₀ Determination start Prepare serial dilutions of test compounds plate_prep Dispense compounds into 384-well plate start->plate_prep add_enzyme Add kinase/substrate master mix plate_prep->add_enzyme add_atp Initiate reaction with ATP add_enzyme->add_atp incubate Incubate at 30 °C for 60 min add_atp->incubate detect1 Add ATP depletion reagent incubate->detect1 incubate2 Incubate at RT detect1->incubate2 detect2 Add detection reagent (luciferase) incubate2->detect2 incubate3 Incubate at RT detect2->incubate3 read Measure luminescence incubate3->read analyze Calculate IC₅₀ values read->analyze

Caption: A generalized workflow for the in vitro determination of a kinase inhibitor's IC₅₀ value.

Conclusion

The strategic halogenation of the benzamide scaffold offers a powerful approach to fine-tuning the properties of kinase inhibitors. As exemplified by the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide series of FGFR1 inhibitors, the presence and nature of the halogen atom can significantly influence biological activity, likely through the formation of halogen bonds within the ATP-binding pocket of the kinase. While the bromo-substituted analog has demonstrated promising activity, a systematic comparison with its fluoro, chloro, and iodo counterparts would provide invaluable insights into the SAR of this chemical series. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of these and other halogenated benzamide derivatives, enabling researchers to further explore their therapeutic potential.

References

  • BenchChem. (2025). An In-depth Technical Guide to N-arylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential.
  • BenchChem. (2025).
  • Ji, W., Yu, Y., Li, Z., Wang, G., Li, F., Xia, W., & Lu, S. (2016).
  • Jubie, S., Shaik, N. B., & Muthukumar, M. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), 233-244.
  • Jubie, S., Shaik, N. B., & Muthukumar, M. (2024).
  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215-266.
  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.
  • Auffinger, P., Hays, F. A., Westhof, E., & Ho, P. S. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794.
  • Lu, Y., Wang, Y., & Zhu, W. (2010). Nonbonding interactions of organic halogens in biological systems: Implications for drug discovery and biomolecular design. Physical Chemistry Chemical Physics, 12(18), 4543-4551.
  • Stark, D., Piel, M., Hübner, H., Gmeiner, P., Gründer, G., & Rösch, F. (2007). In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. Bioorganic & Medicinal Chemistry, 15(21), 6819-6829.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Nakamura, H., et al. (2006). Synthesis and biological evaluation of benzamides and benzamidines as selective inhibitors of VEGFR tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 16(19), 5127-5131.
  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905–919.
  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.
  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.
  • Heroven, C., et al. (2018). Halogen–Aromatic π Interactions Modulate Inhibitor Residence Times.
  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry, 7(14), 1336-1348.
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay for KDR Overview.
  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews. Developmental Biology.
  • ResearchGate. (n.d.). The FGFR pathway-regulation and downstream signalling. Overview of the... [Image].
  • Kandoth, C., et al. (2013). A Network Map of FGF-1/FGFR Signaling System. PLoS ONE, 8(5), e64567.
  • Proteintech. (2024, November 17).
  • PubMed. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)
  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.
  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)
  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2008, December). FGFR1 (Fibroblast Growth Factor Receptor 1).
  • Knippschild, U., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 24(17), 3149.
  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.
  • Creative Bio-Gene. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • The Science Journal of the Lander College of Arts and Sciences. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery.
  • Semantic Scholar. (n.d.). Design of novel FGFR1 inhibitors.
  • Acta Crystallographica Section E: Crystallographic Communications. (2013). 4-Bromo-N-phenylbenzamide.
  • PubChem. (n.d.). 4-(3-Propan-2-ylphenyl)benzamide.
  • PubChem. (n.d.). 4-chloro-n-[3-(imidazol-1-ylmethyl)phenyl]benzamide.
  • Cheméo. (n.d.). Benzamide, 4-bromo-N-ethyl-N-propyl- - Chemical & Physical Properties.
  • Cheméo. (n.d.). Benzamide, 4-bromo-N-ethyl-N-isobutyl-.
  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-ethyl-N-(3-methylphenyl)-4-ethyl.
  • FooDB. (2011, September 21). Showing Compound Benzamide (FDB023373).
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and... [Image].
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
  • Sigma-Aldrich. (n.d.). 4-bromo-n-(4-bromo-3-methyl-phenyl)-benzamide.

Sources

A Researcher's Guide to Evaluating the Differential Cytotoxicity of 4-bromo-N-(3-ethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective.[1][2] Benzamide derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the comparative cytotoxicity of a novel benzamide derivative, 4-bromo-N-(3-ethylphenyl)benzamide, in healthy versus cancer cell lines.

The core principle underpinning this evaluation is the therapeutic index – a quantitative measure of a drug's safety, which is critically dependent on its selective cytotoxicity towards cancer cells.[1] This guide will not only detail the requisite experimental protocols but also delve into the scientific rationale behind these choices, ensuring a robust and insightful investigation.

The Compound of Interest: 4-bromo-N-(3-ethylphenyl)benzamide

The benzamide scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets.[3][6] Derivatives of this scaffold have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis, and the induction of reactive oxygen species (ROS), causing oxidative stress-induced cell death.[3][4] The specific substitutions on the phenyl rings of 4-bromo-N-(3-ethylphenyl)benzamide suggest the potential for unique biological activity that warrants a thorough investigation of its cytotoxic profile.

Designing the Comparative Cytotoxicity Study: Cell Line Selection

A critical first step is the selection of an appropriate panel of cell lines. To establish a meaningful comparison, it is essential to include both cancer and healthy cell lines, preferably from the same tissue of origin. This approach helps to elucidate tissue-specific effects and provides a more accurate prediction of potential in vivo toxicity.

Recommended Cell Line Panel:

Cell LineTypeTissue of OriginRationale
MCF-7 CancerBreastA well-characterized, estrogen receptor-positive breast cancer cell line.
MDA-MB-231 CancerBreastA triple-negative, highly aggressive breast cancer cell line.
A549 CancerLungA commonly used non-small cell lung cancer cell line.
HCT116 CancerColonA colorectal carcinoma cell line.
MCF-10A HealthyBreastA non-tumorigenic mammary epithelial cell line.
BEAS-2B HealthyLungA non-tumorigenic bronchial epithelial cell line.
CCD-18Co HealthyColonNormal colon fibroblast cell line.

Quantifying Cytotoxicity: Key Experimental Protocols

To obtain a comprehensive understanding of the cytotoxic effects of 4-bromo-N-(3-ethylphenyl)benzamide, it is advisable to employ at least two mechanistically distinct assays. The MTT assay measures metabolic activity, providing an indication of cell viability, while the Lactate Dehydrogenase (LDH) assay quantifies membrane integrity, directly measuring cell death.[7][8][9][10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that assesses cell metabolic activity.[11] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed the selected cell lines into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a series of dilutions of 4-bromo-N-(3-ethylphenyl)benzamide in complete culture medium. Aspirate the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Aspirate the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[9][10] This provides a direct measure of cytotoxicity due to loss of membrane integrity.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture (containing diaphorase and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm.

  • Data Analysis: Use a positive control of cells lysed with a detergent to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each treatment concentration relative to the maximum LDH release.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Cell Seeding (Healthy & Cancer Lines) treatment Compound Treatment (24, 48, 72 hours) cell_seeding->treatment compound_prep Compound Dilution (4-bromo-N-(3-ethylphenyl)benzamide) compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay data_analysis IC50 Determination & Comparative Analysis mtt_assay->data_analysis ldh_assay->data_analysis

Caption: Workflow for assessing the comparative cytotoxicity of a novel compound.

Interpreting the Data: A Hypothetical Comparison

The primary output of these assays will be the IC50 values for each cell line at different time points. A successful anticancer agent will exhibit significantly lower IC50 values in cancer cell lines compared to healthy cell lines.

Hypothetical IC50 Data for 4-bromo-N-(3-ethylphenyl)benzamide (48h Treatment):

Cell LineTypeIC50 (µM)
MCF-7 Cancer5.2
MDA-MB-231 Cancer8.7
A549 Cancer12.1
HCT116 Cancer7.5
MCF-10A Healthy> 100
BEAS-2B Healthy> 100
CCD-18Co Healthy> 100

In this hypothetical scenario, 4-bromo-N-(3-ethylphenyl)benzamide demonstrates potent cytotoxic activity against a range of cancer cell lines while showing minimal toxicity to healthy cell lines, indicating a favorable therapeutic index.

Elucidating the Mechanism of Action

Understanding how 4-bromo-N-(3-ethylphenyl)benzamide induces cell death is crucial for its further development. Based on the known mechanisms of other benzamide derivatives, several pathways can be investigated.[3][4][5]

Potential Mechanisms to Investigate:

  • Cell Cycle Arrest: Analyze the cell cycle distribution using flow cytometry after staining with propidium iodide. An accumulation of cells in the G2/M phase might suggest an effect on microtubule dynamics.[3]

  • Apoptosis Induction: Detect apoptosis using Annexin V/PI staining followed by flow cytometry. Further confirmation can be obtained through western blot analysis of key apoptotic proteins like cleaved caspase-3 and PARP.[4]

  • Mitochondrial Dysfunction: Measure changes in the mitochondrial membrane potential using fluorescent probes like JC-1. A collapse in the membrane potential is an early indicator of apoptosis.[4]

  • Reactive Oxygen Species (ROS) Generation: Quantify intracellular ROS levels using fluorescent probes like DCFDA.

G compound 4-bromo-N-(3-ethylphenyl)benzamide ros Increased ROS compound->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A potential signaling pathway for ROS-induced apoptosis by the compound.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro evaluation of the comparative cytotoxicity of 4-bromo-N-(3-ethylphenyl)benzamide. A demonstration of selective cytotoxicity against cancer cells is a critical milestone that justifies further preclinical development. Future studies should focus on a more in-depth mechanistic investigation, in vivo efficacy studies using animal models, and pharmacokinetic and toxicological profiling to fully assess its therapeutic potential. The systematic approach outlined here will enable researchers to generate high-quality, reproducible data essential for advancing novel anticancer compounds from the laboratory to the clinic.

References

  • BenchChem. (2026). Synthesis and Evaluation of Novel Benzamide Derivatives as Potential Anticancer Agents. BenchChem.
  • Kandhavelu, M., et al. (2016). Safe and targeted anticancer efficacy of a novel class of antioxidant-conjugated difluoro-diarylidenylpiperidones: Differential cytotoxicity in healthy and cancer cells. Oncotarget, 7(46), 75049–75062.
  • Abdel-Aziz, A. A.-M., et al. (2018). Synthesis and anticancer activity of novel quinazolinone and benzamide derivatives.
  • Gu, Y., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry, 108594.
  • Salmon, S. E., et al. (1987). Differential cytotoxic activity of chemotherapy agents on colony-forming cells from human tumors and normal bone marrow in vitro.
  • Kouvari, E., et al. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
  • Lykkesfeldt, A. E., & Larsen, J. K. (1998). Differential cytotoxic activity of doxorubicin on human breast carcinoma cell lines with different estrogen receptor content.
  • Simon, J. A., et al. (2000). Differential Toxicities of Anticancer Agents among DNA Repair and Checkpoint Mutants of Saccharomyces cerevisiae. Cancer Research, 60(2), 328-333.
  • Zou, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 252, 115243.
  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908.
  • Gross, A. S., et al. (2012). Differential Cytostatic and Cytotoxic Action of Metallocorroles against Human Cancer Cells: Potential Platforms for Anticancer Drug Development. Chemical Research in Toxicology, 25(1), 183-191.
  • Stepanenko, A. A., & Dmitrenko, V. V. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 81-89.
  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. G-Biosciences.
  • Ashby, C. R., Jr., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Molecules, 26(5), 1335.
  • BenchChem. (2025). A Comparative Guide to the Cytotoxicity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs. BenchChem.
  • Siddiqui, M. A., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay.
  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.
  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.
  • Zhang, H., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(1), 1104-1115.
  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar.
  • BenchChem. (n.d.). 4-bromo-N-(4-carbamoylphenyl)benzamide. BenchChem.
  • Chohan, Z. H., et al. (2012). Synthesis, characterization, cytotoxicity evaluation and physicochemical properties of some novel N -substituted aminobenzenesul. Journal of the Serbian Chemical Society, 77(10), 1333-1345.
  • EvitaChem. (n.d.). 4-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide. EvitaChem.
  • MolPort. (n.d.). Compound 4-bromo-N-{2-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}benzamide. MolPort.
  • Musso, L., et al. (2022).
  • Kirtishanti, A., et al. (2021). Synthesis and Cytotoxic Activity of N-(4-bromo)-benzoyl-N'phenylthiourea and 4-(tert-butyl)-N-benzoylurea on Primary Cells of HER2-Positive Breast Cancer. Research Journal of Pharmacy and Technology, 14(3), 1195-1200.
  • Kim, J., et al. (2017). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. Journal of Cellular and Molecular Medicine, 21(11), 3020-3031.
  • Wang, Y., et al. (2020). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 28(19), 115682.
  • Siddiqui, H. L., et al. (2012). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1269.

Sources

Safety Operating Guide

4-bromo-N-(3-ethylphenyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 4-bromo-N-(3-ethylphenyl)benzamide

As a Senior Application Scientist, I frequently audit laboratories where the mishandling of halogenated aromatic amides leads to regulatory citations, facility hazards, and inflated operational costs. 4-bromo-N-(3-ethylphenyl)benzamide (C15H14BrNO) is a prime example. While it is a valuable intermediate in drug discovery, the covalently bonded bromine atom on its benzamide scaffold dictates a strict, non-negotiable disposal pathway.

This guide provides the mechanistic rationale and self-validating protocols required to safely manage and dispose of this compound, ensuring your laboratory maintains the highest standards of environmental stewardship and operational excellence.

The Mechanistic Rationale: Why Bromine Changes Everything

Proper chemical disposal requires understanding the downstream fate of the waste. When standard, non-halogenated organics (like ethanol or acetone) are incinerated, they primarily yield carbon dioxide and water, allowing disposal facilities to burn them for energy recovery.

However, 4-bromo-N-(3-ethylphenyl)benzamide contains approximately 26% bromine by mass. The thermal degradation of brominated compounds generates highly corrosive hydrobromic acid (HBr) gas and poses a risk of forming brominated dioxins. Consequently, this compound cannot be used for fuel blending. It requires specialized 1 to neutralize the acidic exhaust[1].

The Operational Impact: Because halogenated waste requires this energy-intensive, specialized treatment, it can2 compared to non-halogenated solvents[2]. Mixing even a small amount of 4-bromo-N-(3-ethylphenyl)benzamide into a non-halogenated waste carboy contaminates the entire bulk, needlessly inflating your laboratory's disposal budget.

Physicochemical & Waste Classification Data

To facilitate quick decision-making, the critical operational parameters for this compound are summarized below.

Table 1: Waste Classification & Operational Parameters

ParameterSpecificationOperational Implication
Chemical Formula C15H14BrNOContains ~26% Bromine by mass; strictly dictates halogenated disposal.
EPA Waste Designation Halogenated Organic WasteIneligible for standard energy recovery (fuel blending)[2].
Thermal Degradation Generates HBr gasMandates rotary kiln incineration with caustic scrubbing[1].
Container Compatibility HDPE (High-Density Polyethylene)Avoid metal drums; trace HBr generation over time causes severe corrosion.
Cost Factor ~3x Standard Organic WasteStrict segregation at the bench is required to control disposal costs[2].

Operational Protocols: Step-by-Step Disposal

Every protocol below is designed as a self-validating system , meaning a built-in check confirms the procedure was executed correctly.

Protocol A: Solid Waste (Powders, Vials, and Consumables)

Residual powders, contaminated pipette tips, weigh boats, and Kimwipes must be captured meticulously.

  • Segregation: Place all contaminated solids into a designated, chemically compatible solid waste container (e.g., a poly drum lined with a clear, 6-mil plastic bag).

  • Labeling: Affix a Hazardous Waste Tag immediately. Explicitly write "4-bromo-N-(3-ethylphenyl)benzamide" and check the "Toxic" and "Halogenated" boxes.

  • Containment: Seal the container tightly. Do not leave funnels or open bags in the container.

  • Validation Check: Before leaving the waste station, visually inspect the Hazardous Waste Tag. If the "Halogenated" box is not checked, the protocol has failed and must be corrected immediately to prevent downstream mixing.

Protocol B: Liquid Solutions & Effluents

In drug discovery, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) for in vitro assays.

  • The Solute Rule: Even if dissolved in a non-halogenated solvent like DMSO or Ethanol, the presence of the brominated solute classifies the entire mixture as Halogenated Liquid Waste.

  • Transfer: Operating inside a certified chemical fume hood, carefully pour the solution into a 4-liter white HDPE bottle or a 5-gallon carboy designated for Halogenated Waste.

  • Secondary Containment: The primary collection container 2 within a Satellite Accumulation Area (SAA)[2].

  • Validation Check: After pouring and capping the container, inspect the secondary containment tray. It must be completely dry. Any liquid presence indicates a primary container failure or improper pouring technique, requiring immediate remediation.

Protocol C: Empty Container Decontamination

When a stock bottle of 4-bromo-N-(3-ethylphenyl)benzamide is emptied, the residue inside is still regulated.

  • First Rinse: The 3[3]. Add a small volume of compatible solvent (e.g., methanol), swirl to dissolve residual powder, and pour into the Halogenated Liquid Waste carboy.

  • Subsequent Rinses: The container must be rinsed thoroughly and air-dried before the label is defaced and the glass disposed of according to standard institutional glass waste policies[3].

Workflow Visualization

The following decision matrix illustrates the logical flow for categorizing and routing 4-bromo-N-(3-ethylphenyl)benzamide waste.

G Start 4-bromo-N-(3-ethylphenyl)benzamide Waste Generation State Physical State? Start->State Solid Solid Waste (Powders, Tips, Vials) State->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Liquid HalWaste Halogenated Waste Stream (EPA/RCRA Compliant) Solid->HalWaste Solvent Primary Solvent? Liquid->Solvent HalSolvent Halogenated Solvent (e.g., DCM, Chloroform) Solvent->HalSolvent Halogenated NonHalSolvent Non-Halogenated Solvent (e.g., DMSO, EtOH) Solvent->NonHalSolvent Non-Halogenated HalSolvent->HalWaste NonHalSolvent->HalWaste Brominated Solute Dictates Classification Incineration High-Temp Rotary Kiln with Caustic Scrubbing HalWaste->Incineration Final Disposal

Figure 1: Decision matrix and segregation workflow for 4-bromo-N-(3-ethylphenyl)benzamide waste.

Emergency Spill Response

In the event of a powder spill on the benchtop or floor:

  • Containment: Do not use water, as it may spread the hydrophobic powder. Gently cover the spill with inert absorbent pads (avoid combustible materials like sawdust)[2].

  • Collection: Using a dedicated anti-static brush and dustpan, sweep the material into a chemical-resistant bag. Tag it immediately as Halogenated Solid Waste.

  • Validation Check: To validate the macroscopic cleanup, perform a final wipe of the spill area with a methanol-dampened swab. If no white residue is visible on the dark background of the bench or the swab, the physical cleanup is validated. Dispose of the swab in the halogenated solid waste.

References

  • Title: Halogenated Solvents in Laboratories - Campus Operations Source: Temple University Environmental Health and Radiation Safety URL
  • Title: Hazardous Waste Disposal Guide - Research Areas - Policies Source: Dartmouth College Environmental Health & Safety URL
  • Source: U.S. Environmental Protection Agency (EPA)

Sources

Personal protective equipment for handling 4-bromo-N-(3-ethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel Active Pharmaceutical Ingredients (APIs) like 4-bromo-N-(3-ethylphenyl)benzamide not merely as a regulatory checkbox, but as an exercise in scientific precision and risk mitigation.

Characterized by a brominated benzoyl ring and an ethyl-substituted aniline moiety, this halogenated benzamide presents specific operational challenges. While not acutely lethal, halogenated benzamides are notorious for causing respiratory tract irritation (STOT SE 3) and dermal sensitization. Furthermore, because this compound is typically dissolved in polar aprotic solvents (e.g., DMSO or DMF) for biological assays, the risk of solvent-mediated skin permeation is exceptionally high.

This guide provides a self-validating, causality-driven framework for the safe handling, transfer, and disposal of this compound, ensuring your laboratory maintains the highest standards of operational integrity.

Hazard Profiling & Causality-Driven PPE Selection

To build a robust safety protocol, we must first understand the why behind the equipment. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that Personal Protective Equipment (PPE) selection must be tailored to the specific physicochemical hazards of the chemical being handled[1].

Table 1: Quantitative PPE Specifications and Scientific Rationale

PPE CategoryQuantitative SpecificationCausality & Scientific Rationale
Hand Protection Nitrile gloves (Min thickness: 0.11 mm for dry powder; 0.4 mm for solvent solutions)Causality: 4-bromo-N-(3-ethylphenyl)benzamide is highly lipophilic. If handled with DMSO, the solvent acts as a carrier, rapidly permeating standard latex. Nitrile provides superior chemical resistance to polar aprotic solvents.
Eye Protection ANSI Z87.1 compliant safety goggles (Indirect venting)Causality: Fine API powders can easily bypass standard safety glasses. Indirect venting prevents aerosolized particles from causing serious eye irritation (Eye Irrit. 2).
Respiratory N95 or P100 particulate respirator (If handled outside containment)Causality: Aerosolization during weighing causes respiratory tract irritation. HEPA filtration blocks particles <0.3 µm, mitigating inhalation risks[1].
Engineering Control Chemical Fume Hood (Face velocity: 80–120 fpm)Causality: Maintains negative pressure to ensure aerosolized API dust is drawn away from the operator's breathing zone[1].

Operational Workflow: Safe Weighing and Transfer

Every protocol in a high-functioning laboratory must be a self-validating system . If a step fails, the system should immediately alert the operator to a potential safety breach before exposure occurs.

Step-by-Step Methodology: API Weighing & Dissolution

  • Preparation & Baseline Check: Verify the fume hood face velocity is between 80–120 feet per minute (fpm).

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; it must pull steadily inward. If it flutters outward, the hood's containment is compromised and work must halt immediately.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the anti-static weigh boat.

    • Causality: Halogenated powders frequently carry a static charge, causing them to "jump" from the spatula. This leads to invisible micro-spills and inaccurate dosing.

  • Taring and Transfer: Place the weigh boat on the analytical balance and tare to exactly 0.0000 g. Carefully transfer the 4-bromo-N-(3-ethylphenyl)benzamide powder using a micro-spatula.

  • System Validation: Remove the weigh boat from the balance.

    • Self-Validation: The balance must return to exactly 0.0000 g. A negative reading indicates powder was spilled onto the balance pan during transfer; a positive reading indicates draft shield contamination. Both scenarios require immediate wet-wipe decontamination.

  • Solvent Addition: If preparing a stock solution, add the carrier solvent (e.g., DMSO) directly to the vial inside the fume hood. Cap tightly and vortex. Never transport open vials of dissolved API across the laboratory.

Visualizing the Safety Logic

To ensure rapid decision-making during operations, the following workflow dictates the logical progression of handling and emergency spill response for this compound.

G Start Initiate Handling Protocol 4-bromo-N-(3-ethylphenyl)benzamide PPE Don PPE (Nitrile, N95, Goggles) Start->PPE Hood Transfer to Fume Hood (Face Velocity > 100 fpm) PPE->Hood Spill Spill Occurs? Hood->Spill Clean Spill Response: Wet wipe, isolate in sealable bag Spill->Clean Yes Proceed Execute Experiment (Dissolution/Reaction) Spill->Proceed No Dispose RCRA-Compliant Disposal (Halogenated Waste Stream) Clean->Dispose Proceed->Dispose

Operational safety and emergency response workflow for handling halogenated benzamides.

Waste Segregation & RCRA-Compliant Disposal

Improper disposal of brominated compounds can lead to the formation of highly toxic dioxins and furans if incinerated without proper scrubbing protocols. The EPA's Resource Conservation and Recovery Act (RCRA) strictly regulates these waste streams[2].

Step-by-Step Methodology: Decontamination and Disposal

  • Segregation: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."

    • Causality: Mixing halogenated waste (like our brominated API) with non-halogenated solvent waste can cause exothermic reactions or violate EPA incineration thresholds, resulting in severe facility fines and environmental damage[2].

  • Primary Decontamination: Wipe down the balance pan, spatulas, and hood surface with a lint-free wipe dampened with a compatible solvent (e.g., isopropanol or ethanol) to dissolve residual API, followed by a secondary water wipe.

  • Solid Waste Disposal: Place all contaminated wipes, empty API vials, and weigh boats into a leak-proof, chemically compatible solid hazardous waste bin[2].

  • Validation of Closure: Ensure the waste container is sealed with a tight-fitting lid and tagged with the accumulation start date.

    • Self-Validation: The container should emit absolutely no solvent odors when closed. If odors are detected, the seal is compromised, and the primary containment lid must be replaced immediately.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov.[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center.[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.